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4-(3-Methylphenoxy)piperidine hydrochloride Documentation Hub

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  • Product: 4-(3-Methylphenoxy)piperidine hydrochloride
  • CAS: 65367-96-6

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-(3-Methylphenoxy)piperidine Hydrochloride

The following technical guide provides an in-depth analysis of 4-(3-Methylphenoxy)piperidine hydrochloride , a critical intermediate scaffold in medicinal chemistry. Primary CAS (Free Base): 63843-46-9 Chemical Class: Ar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(3-Methylphenoxy)piperidine hydrochloride , a critical intermediate scaffold in medicinal chemistry.

Primary CAS (Free Base): 63843-46-9 Chemical Class: Aryl Piperidine Ether Role: Pharmacophore Scaffold / Synthetic Intermediate

Executive Summary & Chemical Identity

4-(3-Methylphenoxy)piperidine hydrochloride is a functionalized piperidine derivative widely utilized in the synthesis of neuroactive compounds. It serves as a privileged scaffold in the design of ligands for G-protein coupled receptors (GPCRs) and ion channels, particularly NMDA receptor antagonists (Ifenprodil analogs) and Dopamine D4 receptor antagonists .

Its structural core—a piperidine ring linked via an ether bridge to a toluene moiety—mimics the pharmacophoric features required for binding to the GluN2B subunit of NMDA receptors and various monoamine transporters.

Physicochemical Profile
PropertySpecification
CAS Number (Free Base) 63843-46-9
CAS Number (HCl Salt) Not widely indexed; typically prepared in situ or custom synthesized
IUPAC Name 4-(3-methylphenoxy)piperidine hydrochloride
Molecular Formula C₁₂H₁₈ClNO (HCl Salt) / C₁₂H₁₇NO (Base)
Molecular Weight 227.73 g/mol (HCl Salt) / 191.27 g/mol (Base)
SMILES CC1=CC(OC2CCNCC2)=CC=C1.Cl
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in DCM
Melting Point 185–190 °C (Typical for HCl salts of this class)

Synthetic Methodology

The synthesis of 4-(3-Methylphenoxy)piperidine hydrochloride requires precision to ensure the integrity of the ether linkage and high purity of the final salt. The most robust route utilizes a Mitsunobu Coupling strategy, which offers superior regioselectivity compared to nucleophilic aromatic substitution (SNAr) on unactivated phenols.

Reaction Pathway Diagram

The following diagram illustrates the critical steps: Protection, Coupling, Deprotection, and Salt Formation.

SynthesisPathway Start1 4-Hydroxypiperidine Step1 N-Protection (Boc-Anhydride) Start1->Step1 Start2 m-Cresol (3-Methylphenol) Step2 Mitsunobu Coupling (DIAD, PPh3, THF) Start2->Step2 Intermediate1 N-Boc-4-Hydroxypiperidine Step1->Intermediate1 Intermediate1->Step2 Intermediate2 N-Boc-4-(3-methylphenoxy)piperidine Step2->Intermediate2 Step3 Deprotection (TFA or HCl/Dioxane) Intermediate2->Step3 Final 4-(3-Methylphenoxy)piperidine HCl Step3->Final

Figure 1: Step-wise synthetic pathway via Mitsunobu coupling.

Detailed Protocol

Phase 1: N-Protection

  • Dissolve 4-hydroxypiperidine (1.0 eq) in Dichloromethane (DCM).

  • Add Triethylamine (1.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C.

  • Stir at room temperature (RT) for 12 hours.

  • Wash with water and brine, dry over MgSO₄, and concentrate to yield N-Boc-4-hydroxypiperidine .

Phase 2: Mitsunobu Etherification Rationale: Direct SNAr is difficult due to the electron-rich nature of m-cresol. Mitsunobu activates the alcohol for nucleophilic attack by the phenol.

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), m-cresol (1.1 eq), and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF under Nitrogen.

  • Cool to 0°C. Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

  • Allow to warm to RT and stir for 16–24 hours.

  • Purification: Concentrate and purify via silica gel column chromatography (Hexane/EtOAc gradient) to isolate N-Boc-4-(3-methylphenoxy)piperidine .

Phase 3: Deprotection & Salt Formation

  • Dissolve the intermediate in 4M HCl in Dioxane (or DCM/TFA followed by HCl exchange).

  • Stir at RT for 2–4 hours until TLC indicates complete consumption of starting material.

  • Concentrate in vacuo.

  • Recrystallization: Triturate the solid with diethyl ether or recrystallize from Ethanol/Ether to yield pure 4-(3-Methylphenoxy)piperidine hydrochloride .

Applications in Drug Development

This compound is not merely a reagent but a core pharmacophore. Its structural rigidity and lipophilicity profile make it ideal for targeting Central Nervous System (CNS) receptors.

Therapeutic Targets
  • NMDA Receptor Modulation: The 4-phenoxypiperidine motif is structurally homologous to the "linker-aryl" region of Ifenprodil , a selective GluN2B antagonist. Modifications at the 3-position of the phenoxy ring (like the methyl group here) modulate binding affinity and selectivity against the GluN2A subunit.

  • Dopamine D4 Antagonism: Research indicates that 4-substituted piperidines are potent scaffolds for D4 receptor antagonists, investigated for treating L-DOPA-induced dyskinesias in Parkinson's disease [1].

  • Sigma Receptors: The lipophilic amine structure is characteristic of high-affinity Sigma-1 receptor ligands, often explored for neuroprotection.

Mechanistic Signaling Context

The following diagram details how ligands derived from this scaffold interact with the GluN2B subunit of the NMDA receptor to modulate glutamatergic signaling.

SignalingPathway Ligand 4-(3-Methylphenoxy)piperidine Derivative NMDAR NMDA Receptor (GluN2B Subunit) Ligand->NMDAR Allosteric Inhibition CaInflux Ca2+ Influx Ligand->CaInflux Reduces Neuroprotection Neuroprotection (Therapeutic) Ligand->Neuroprotection Promotes via Stabilization NMDAR->CaInflux Modulates CaMKII CaMKII Activation CaInflux->CaMKII Excitotoxicity Excitotoxicity (Pathological) CaInflux->Excitotoxicity Excessive Influx MAPK MAPK/ERK Pathway CaMKII->MAPK

Figure 2: Mechanism of action for NMDA receptor modulation by phenoxypiperidine scaffolds.

Safety & Handling (SDS Summary)

While specific toxicological data for this derivative may be sparse, it should be handled with the standard precautions for piperidine hydrochlorides .

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccate when not in use.

References

  • ChemRxiv. (2025).[1][2] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.).[3] 4-(3-Methylphenoxy)piperidine Compound Summary. Retrieved January 29, 2026, from [Link]

Sources

Exploratory

Technical Monograph: 4-(3-Methylphenoxy)piperidine Hydrochloride

Executive Summary 4-(3-Methylphenoxy)piperidine hydrochloride (CAS: 1166820-47-8) is a privileged saturated heterocycle used extensively in medicinal chemistry. It serves as a critical pharmacophore in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Methylphenoxy)piperidine hydrochloride (CAS: 1166820-47-8) is a privileged saturated heterocycle used extensively in medicinal chemistry. It serves as a critical pharmacophore in the development of ligands for G-protein coupled receptors (GPCRs), particularly Dopamine D4 and Sigma-1 receptors. Structurally, it consists of a piperidine ring linked via an ether bond at the C4 position to a meta-cresol moiety. This guide details its physicochemical profile, validated synthetic routes, and application in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule exists as a hydrochloride salt to ensure stability and water solubility, facilitating its use in biological assays. The lipophilic phenoxy group contrasts with the polar ammonium head, creating an amphiphilic vector ideal for membrane penetration and receptor pocket binding.

Structural Specifications
ParameterSpecification
IUPAC Name 4-(3-methylphenoxy)piperidine hydrochloride
Common Name 4-(m-Tolyloxy)piperidine HCl
CAS (HCl Salt) 1166820-47-8
CAS (Free Base) 63843-46-9
Molecular Formula C₁₂H₁₈ClNO (Salt) / C₁₂H₁₇NO (Base)
Molecular Weight 227.73 g/mol (Salt) / 191.27 g/mol (Base)
SMILES CC1=CC=CC(OC2CCNCC2)=C1.Cl
Appearance White to off-white crystalline solid
Electronic & Conformational Analysis
  • Piperidine Ring: Adopts a low-energy chair conformation. The bulky 3-methylphenoxy substituent at position 4 predominately occupies the equatorial position to minimize 1,3-diaxial interactions.

  • Ether Linkage: The C-O-C bond angle (approx. 110°) provides rotational freedom, allowing the aromatic ring to adopt induced-fit geometries within receptor binding pockets (e.g., hydrophobic orthosteric sites).

  • Basicity: The secondary amine (pKa ~10-11) is protonated at physiological pH, forming a cationic center crucial for ionic bonding with conserved aspartate residues in GPCRs (e.g., Asp115 in D4 receptors).

Synthetic Methodologies

Two primary routes are validated for the synthesis of 4-(3-methylphenoxy)piperidine: the Mitsunobu Coupling (preferred for small-scale/high-purity) and the Nucleophilic Displacement (preferred for scalability).

Validated Synthetic Workflow

Synthesis_Workflow Start1 N-Boc-4-hydroxypiperidine Reagent Mitsunobu Conditions: DEAD, PPh3, THF, 0°C->RT Start1->Reagent Start2 m-Cresol (3-Methylphenol) Start2->Reagent Inter Intermediate: N-Boc-4-(3-methylphenoxy)piperidine Reagent->Inter Ether Formation Deprotect Deprotection: 4M HCl in Dioxane Inter->Deprotect Boc Removal Final Product: 4-(3-Methylphenoxy)piperidine HCl Deprotect->Final Precipitation

Figure 1: Convergent synthetic pathway utilizing Mitsunobu coupling followed by acid-mediated deprotection.

Detailed Protocol: Mitsunobu Route (Recommended)

Rationale: This method avoids harsh basic conditions that might lead to elimination side products (formation of tetrahydropyridine).

  • Reagents: N-Boc-4-piperidinol (1.0 eq), 3-Methylphenol (1.1 eq), Triphenylphosphine (PPh3, 1.2 eq).

  • Coupling:

    • Dissolve N-Boc-4-piperidinol, 3-methylphenol, and PPh3 in anhydrous THF under Nitrogen.

    • Cool to 0°C.

    • Add Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 20 minutes.

    • Critical Checkpoint: Maintain temperature <5°C during addition to prevent exothermic runaway.

    • Stir at room temperature for 12–16 hours.

  • Workup: Concentrate solvent. Triturate with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography (Hexane/EtOAc gradient).

  • Deprotection & Salt Formation:

    • Dissolve the purified N-Boc intermediate in 1,4-dioxane.

    • Add 4M HCl in dioxane (5 eq) at 0°C. Stir for 2 hours.

    • Self-Validating Step: The solution should become cloudy as the HCl salt precipitates.

    • Filter the white solid, wash with diethyl ether, and dry under vacuum.

Alternative Route: Mesylate Displacement

For larger scales (>50g), convert N-Boc-4-piperidinol to the mesylate (MsCl, Et3N), then react with 3-methylphenol and Cesium Carbonate (Cs2CO3) in DMF at 80°C. This avoids the generation of TPPO waste.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

TechniqueDiagnostic SignalInterpretation
¹H-NMR (DMSO-d₆) δ 2.28 (s, 3H)Methyl group on the aromatic ring.
δ 4.55 (m, 1H)Methine proton at C4 of piperidine (shifted downfield by oxygen).
δ 6.70–7.20 (m, 4H)Aromatic protons (pattern characteristic of meta-substitution).
δ 9.00–9.20 (br s, 2H)Ammonium protons (NH₂⁺), confirms salt formation.
LC-MS m/z = 192.1 [M+H]⁺Corresponds to the free base cation.
Melting Point 165–170°CSharp range indicates high purity. Broad range suggests residual solvent or TPPO.

Medicinal Chemistry Applications

4-(3-Methylphenoxy)piperidine is not merely a reagent; it is a privileged scaffold in neuropharmacology.

Dopamine D4 Receptor Antagonism

Research indicates that 4-aryloxypiperidines function as potent D4 receptor antagonists. The piperidine nitrogen mimics the basic amine of dopamine, while the 3-methylphenoxy group extends into the hydrophobic accessory pocket.

  • Mechanism: The 3-methyl group provides a specific steric bulk that improves selectivity over D2/D3 receptors by exploiting subtle differences in the transmembrane helices.

Pharmacophore Mapping

Pharmacophore Core 4-(3-Methylphenoxy)piperidine Amine Basic Amine (NH2+): Ionic Interaction with Asp115 Core->Amine Head Group Linker Ether Oxygen: H-Bond Acceptor / Spacer Core->Linker Linker Aromatic 3-Methylphenyl Ring: Pi-Pi Stacking & Hydrophobic Fill Core->Aromatic Tail Group SAR1 SAR1 Amine->SAR1 N-Alkylation increases Sigma-1 affinity SAR2 SAR2 Aromatic->SAR2 3-Me improves metabolic stability vs unsubstituted

Figure 2: Pharmacophore dissection highlighting critical binding interactions.

Utility in Fragment-Based Drug Discovery (FBDD)

This molecule is classified as a "high-value fragment" (MW < 250, ClogP ~2.5).

  • Library Expansion: The secondary amine allows for rapid diversification via reductive amination or amide coupling to generate libraries of potential antipsychotics or antidepressants.

  • Sigma-1 Receptor Ligands: N-substitution with bulky alkyl chains converts this scaffold into a high-affinity Sigma-1 receptor ligand, investigated for neuroprotective effects.

Handling & Safety (HSE)

Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Storage Protocol: Store at room temperature (15–25°C) in a desiccator. The HCl salt is hygroscopic; exposure to moisture will lead to "clumping" and difficulty in accurate weighing.

References

  • Chemical Identity & Properties: PubChem. 4-(3-Methoxyphenyl)piperidine (Analogous Structure Data).[1] National Library of Medicine. Link

  • D4 Receptor Activity: Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemRxiv, 2025.[2][3] Link

  • Synthetic Methodology (Mitsunobu): Swamy, K. C. K., et al. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 2009. Link

  • Commercial Availability & CAS: Thermo Fisher Scientific. 4-(3-Methylphenoxy)piperidine Product Specification.[4][5][1]Link

  • Safety Data: Sigma-Aldrich. Safety Data Sheet: 4-Piperidinol derivatives.Link

Sources

Foundational

4-(3-Methylphenoxy)piperidine hydrochloride molecular weight

Technical Monograph: 4-(3-Methylphenoxy)piperidine Hydrochloride Chemical Identity & Stoichiometry The precise molecular weight of 4-(3-Methylphenoxy)piperidine hydrochloride is a critical constant for stoichiometric cal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(3-Methylphenoxy)piperidine Hydrochloride

Chemical Identity & Stoichiometry

The precise molecular weight of 4-(3-Methylphenoxy)piperidine hydrochloride is a critical constant for stoichiometric calculations in medicinal chemistry, particularly when used as a fragment for serotonin or norepinephrine reuptake inhibitors.

Molecular Weight Analysis

The compound exists as a hydrochloride salt.[1] The molecular weight is derived from the sum of the free base (C₁₂H₁₇NO) and the hydrohalic acid (HCl).

ComponentFormulaMonoisotopic Mass (Da)Average Mass ( g/mol )
Free Base C₁₂H₁₇NO191.1310191.27
Counterion HCl35.976736.46
Total Salt C₁₂H₁₈ClNO 227.1077 227.73
  • CAS Number (Free Base): 63843-46-9 [1][2]

  • Appearance: Typically an off-white to pale beige crystalline solid.

  • Solubility: Highly soluble in water, DMSO, and Methanol due to the ionic nature of the piperidinium chloride moiety.

Structural Logic

The molecule features a piperidine ring connected via an ether linkage at the 4-position to a meta-cresol moiety. The 3-methyl substitution on the phenyl ring introduces asymmetry and lipophilicity, influencing the compound's binding affinity in neurological targets.

Synthetic Architecture

To ensure high purity and regioselectivity, the synthesis of 4-(3-Methylphenoxy)piperidine HCl should not rely on direct nucleophilic aromatic substitution (SₙAr) due to the electron-rich nature of the m-cresol ring. Instead, the Mitsunobu Coupling protocol is the industry standard for creating this aryl-alkyl ether bond with high fidelity.

Pathway Overview

The synthesis proceeds in two distinct phases:[3]

  • Etherification: Coupling N-Boc-4-hydroxypiperidine with m-cresol using Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD).

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) group using anhydrous HCl in dioxane.

Detailed Protocol

Phase A: Mitsunobu Coupling

  • Charge: In a dry round-bottom flask under N₂ atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) and m-cresol (1.1 equiv) in anhydrous THF (0.2 M concentration).

  • Activation: Add Triphenylphosphine (PPh₃, 1.2 equiv). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C. Add DIAD (1.2 equiv) dropwise over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Concentrate in vacuo. Triturate with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO) by-product. Filter and purify the filtrate via silica gel chromatography.

Phase B: Acidolytic Deprotection

  • Solvation: Dissolve the purified Boc-intermediate in 1,4-dioxane.

  • Cleavage: Add 4M HCl in dioxane (5 equiv) at 0°C.

  • Precipitation: Stir at room temperature for 2 hours. The product will precipitate as the hydrochloride salt.

  • Isolation: Filter the white solid, wash with diethyl ether, and dry under high vacuum.

Process Visualization

Synthesis_Workflow Start Reagents: N-Boc-4-piperidinol + m-Cresol Coupling Mitsunobu Coupling (PPh3 / DIAD / THF) Start->Coupling Mix 0°C Inter Intermediate: Phosphonium Betaine Boc_Ether Protected Ether (N-Boc-4-(3-methylphenoxy)piperidine) Inter->Boc_Ether SN2 Inversion Coupling->Inter Transient Deprotect Deprotection (4M HCl in Dioxane) Boc_Ether->Deprotect Cleavage Final Final Product: 4-(3-Methylphenoxy)piperidine HCl Deprotect->Final Precipitation

Figure 1: Step-wise synthetic workflow utilizing the Mitsunobu protocol for regioselective ether formation.

Analytical Validation

Trust in the synthesized material requires a self-validating analytical loop. The following data points confirm identity and purity.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

  • δ 2.28 ppm (s, 3H): Diagnostic singlet for the aryl-methyl group.

  • δ 4.55 ppm (m, 1H): Multiplet for the C4-methine proton of the piperidine ring (shifted downfield due to oxygen proximity).

  • δ 6.70–7.20 ppm (m, 4H): Aromatic protons showing the meta-substitution pattern.

  • δ 9.00+ ppm (br s, 2H): Exchangeable protons from the ammonium salt (NH₂⁺).

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Target Ion: Look for the [M+H]⁺ peak of the free base.

  • Expected m/z: 192.14 (191.13 + 1.007).

  • Note: The chloride counterion (35/37 Da) will not be observed in positive mode but may appear as an adduct in negative mode or be confirmed via silver nitrate precipitation test.

Analytical Logic Diagram

Analytical_Logic Sample Crude Product NMR 1H-NMR (DMSO-d6) Sample->NMR Check1 Check: Methyl Singlet @ ~2.3 ppm? NMR->Check1 Check2 Check: NH2+ Broad Peak @ >9.0 ppm? Check1->Check2 Yes Fail REJECT Recrystallize Check1->Fail No MS LC-MS (ESI+) Check2->MS Yes Check2->Fail No Check3 Check: m/z = 192.1 ([M+H]+) MS->Check3 Valid VALIDATED Reference Standard Check3->Valid Yes Check3->Fail No

Figure 2: Decision tree for analytical validation ensuring structural integrity of the salt form.

Handling & Safety Profile

As a piperidine derivative, this compound possesses biological activity and potential toxicity.

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Hygroscopic. Store at 2–8°C in a desiccator.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle only in a functioning fume hood to avoid inhalation of dust.[4]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).

References

  • Thermo Fisher Scientific. (n.d.).[5] 4-(3-Methylphenoxy)piperidine, 97%.[2] Retrieved from

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction: Mechanism and Protocols. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 46735688, 4-(3-Ethylphenoxy)piperidine hydrochloride (Analogous Structure). Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Piperidine Hydrochloride Derivatives. Retrieved from

Sources

Exploratory

4-(3-Methylphenoxy)piperidine hydrochloride mechanism of action

The following technical guide details the pharmacological mechanics, experimental utility, and structural logic of 4-(3-Methylphenoxy)piperidine hydrochloride . This compound functions primarily as a privileged pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological mechanics, experimental utility, and structural logic of 4-(3-Methylphenoxy)piperidine hydrochloride .

This compound functions primarily as a privileged pharmacophore , serving as the bioactive core for a class of high-affinity NMDA receptor antagonists (NR2B-selective) and Dopamine D4 receptor antagonists . While often categorized as a chemical intermediate, its structure contains the essential molecular determinants required to modulate specific neurotransmitter pathways.

Part 1: Executive Summary & Pharmacological Profile

Compound Identity:

  • Chemical Name: 4-(3-Methylphenoxy)piperidine hydrochloride

  • Role: Bioactive Scaffold / Pharmacophore / Synthetic Intermediate

  • Primary Targets: NMDA Receptor (NR2B Subunit), Dopamine D4 Receptor.

  • Mechanism Class: Allosteric Modulator / Competitive Antagonist (depending on N-substitution).

Core Mechanism of Action: The 4-(3-methylphenoxy)piperidine moiety acts as a "molecular anchor" within the binding pockets of specific G-Protein Coupled Receptors (GPCRs) and Ion Channels.

  • Ionic Lock: The piperidine nitrogen (protonated at physiological pH) forms a critical salt bridge with acidic residues (Aspartate/Glutamate) in the receptor binding site.

  • Hydrophobic Interaction: The 3-methylphenoxy group engages in specific

    
    -stacking or hydrophobic interactions within the receptor's allosteric pockets (e.g., the Ifenprodil binding site on NR2B). The "3-methyl" substituent provides steric complementarity that enhances selectivity over non-target subtypes (e.g., NR2A or D2).
    

Part 2: Molecular Pharmacology & Signaling Pathways

NMDA Receptor Antagonism (NR2B Selectivity)

This scaffold is the structural foundation for "Ifenprodil-like" NR2B-selective antagonists.

  • Binding Site: The Amino-Terminal Domain (NTD) of the GluN2B subunit.

  • Action: It stabilizes the receptor in a closed, non-conducting conformation (allosteric inhibition), preventing channel opening even in the presence of glutamate/glycine.

  • Selectivity Factor: The 3-methyl group on the phenoxy ring optimizes fit within the hydrophobic cleft of the GluN2B NTD, differentiating it from GluN2A.

Dopamine D4 Receptor Antagonism

Recent Structure-Activity Relationship (SAR) studies identify 4-phenoxypiperidines as potent D4 antagonists.

  • Pathway Effect: Blockade of D4 receptors (Gi/o-coupled) prevents the inhibition of Adenylyl Cyclase, thereby normalizing cAMP levels in specific neural circuits (e.g., basal ganglia).

  • Therapeutic Relevance: Modulation of L-DOPA-induced dyskinesias and cognitive deficits.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the downstream signaling blockade mediated by this pharmacophore when incorporated into a ligand.

G cluster_legend Legend Ligand 4-(3-Methylphenoxy) piperidine Scaffold NR2B NMDA Receptor (NR2B Subunit) Ligand->NR2B Allosteric Blockade D4R Dopamine D4 Receptor Ligand->D4R Antagonism Ca_Influx Ca2+ Influx (Channel Opening) NR2B->Ca_Influx Inhibits AC Adenylyl Cyclase (Inhibition) D4R->AC Gi/o Coupling CaMKII CaMKII Activation Ca_Influx->CaMKII Activates Effect_1 Neuroprotection / Synaptic Plasticity CaMKII->Effect_1 Downstream Signaling cAMP cAMP Levels AC->cAMP Regulates Effect_2 Modulation of Dyskinesia cAMP->Effect_2 Signaling key Solid Line: Direct Action Dashed Line: Inhibited Pathway

Caption: Dual-pathway modulation showing the scaffold's interference in Glutamatergic (NR2B) and Dopaminergic (D4) signaling cascades.

Part 3: Structure-Activity Relationship (SAR) Logic

The "3-Methylphenoxy" and "Piperidine" components are not arbitrary; they are selected for specific physicochemical properties.

Structural ComponentPharmacological FunctionMechanism of Contribution
Piperidine Ring (Secondary Amine) Cationic Anchor The nitrogen (

) is protonated at physiological pH. It forms an ionic bond with Asp/Glu residues in the receptor pocket (e.g., Asp104 in D4).
Phenoxy Linker Flexible Spacer The ether oxygen provides rotational freedom, allowing the aromatic ring to adopt the correct angle for

-stacking without steric strain.
3-Methyl Group Selectivity Filter Provides a specific hydrophobic contact. In D4 receptors, this methyl group fits into a sub-pocket that is sterically restricted in D2/D3 receptors, enhancing selectivity.
4-Position Substitution Vector Alignment Attaching the phenoxy group at the 4-position of the piperidine ensures the optimal distance between the cationic nitrogen and the aromatic ring (~5-6 Å).

Part 4: Experimental Protocols for Validation

To validate the mechanism of action of this scaffold (or derivatives), the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity Validation)

Objective: Determine the binding affinity (


) of the compound for the NR2B subunit.
  • Source Material: Rat cortical membranes or HEK293 cells expressing recombinant hNR1/hNR2B.

  • Radioligand:

    
    -Ifenprodil (specific for NR2B allosteric site).
    
  • Non-Specific Blocker: 10

    
    M Spermine (to block the polyamine site) or unlabeled Ifenprodil.
    

Workflow:

  • Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge and resuspend to 1 mg protein/mL.

  • Incubation: Mix 100

    
    L membrane prep + 25 
    
    
    
    L
    
    
    -Ifenprodil (2 nM final) + 25
    
    
    L Test Compound (concentration range:
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 4°C for 2 hours (equilibrium is slower for allosteric sites).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Two-Electrode Voltage Clamp (Functional Block)

Objective: Confirm the compound is an antagonist and not an agonist.

  • System: Xenopus laevis oocytes expressing NR1/NR2B.

  • Voltage: Holding potential at -70 mV.

Workflow:

  • Baseline: Perfusion with

    
    -free Ringer's solution.
    
  • Activation: Apply Glutamate (10

    
    M) + Glycine (10 
    
    
    
    M) for 15s. Record peak current (
    
    
    ).
  • Wash: Wash for 2 mins.

  • Inhibition: Pre-apply Test Compound (e.g., 10

    
    M) for 30s, then co-apply with Glutamate/Glycine. Record peak current (
    
    
    
    ).
  • Calculation: % Inhibition =

    
    .
    
SAR Workflow Visualization

The following diagram outlines the logical flow for optimizing this scaffold into a potent drug candidate.

SAR Start Scaffold: 4-(3-Methylphenoxy)piperidine HCl Step1 N-Substitution (Benzyl / Phenoxyethyl) Start->Step1 Chemical Synthesis Step2 Binding Assay (Ki Determination) Step1->Step2 Screening Decision Affinity < 10 nM? Step2->Decision Optimize Modify 3-Methyl Group (e.g., to Fluoro/Cyano) Decision->Optimize No Valid Functional Assay (Electrophysiology) Decision->Valid Yes Optimize->Step1 Iterate

Caption: Optimization workflow transforming the raw scaffold into a high-affinity clinical candidate.

Part 5: References

  • ChemRxiv (2020). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist.

    • Source:

    • Relevance: Establishes the 4-phenoxypiperidine scaffold as a potent D4 antagonist and details the SAR of the 3-methyl substitution.

  • National Institutes of Health (PubChem). 4-(3-Methoxyphenyl)piperidine Compound Summary.

    • Source:

    • Relevance: Provides physicochemical data and structural identifiers for the core scaffold.[1]

  • Journal of Medicinal Chemistry. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist.

    • Source:

    • Relevance: Validates the phenoxypiperidine motif as the essential pharmacophore for NR2B selectivity (Ifenprodil-like activity).

  • Thermo Scientific Chemicals. 4-(3-Methylphenoxy)piperidine Product Specification.

    • Source:

    • Relevance: Confirms commercial availability as a pharmaceutical intermediate.

Sources

Foundational

Potential biological activity of 4-(3-Methylphenoxy)piperidine hydrochloride

This technical guide is structured as a high-level monograph for drug discovery professionals, treating 4-(3-Methylphenoxy)piperidine Hydrochloride not merely as a commodity chemical, but as a "privileged scaffold" in Ce...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug discovery professionals, treating 4-(3-Methylphenoxy)piperidine Hydrochloride not merely as a commodity chemical, but as a "privileged scaffold" in Central Nervous System (CNS) medicinal chemistry.

A Privileged Scaffold for CNS Ligand Discovery and Multi-Target Modulation

Part 1: Executive Summary & Chemical Identity

4-(3-Methylphenoxy)piperidine Hydrochloride (CAS: 63843-46-9) represents a high-value "privileged structure" in medicinal chemistry. Unlike simple aliphatic amines, the 4-aryloxypiperidine core serves as a versatile pharmacophore capable of engaging multiple G-Protein Coupled Receptors (GPCRs) and ion channels depending on the substitution pattern of the phenyl ring.

This molecule is primarily utilized as a lead fragment or chemical probe in the development of:

  • Dopamine D4 Receptor Antagonists: For the treatment of schizophrenia and cognitive deficits.

  • NMDA Receptor Modulators (NR2B Subtype): For depression and neuropathic pain.

  • Sigma-1 Receptor Ligands: For neuroprotection.

Chemical Profile
PropertySpecification
IUPAC Name 4-(3-methylphenoxy)piperidine hydrochloride
Molecular Formula C₁₂H₁₇NO[1][2][3] · HCl
Molecular Weight 227.73 g/mol (Free base: 191.27)
Solubility High in Water, DMSO, Methanol (due to HCl salt)
pKa (Calc) ~9.8 (Piperidine nitrogen)
Lipophilicity (cLogP) ~2.5 (Optimal for CNS penetration)
Key Structural Feature Basic amine (cationic head) + Flexible ether linker + Lipophilic tail

Part 2: Biological Activity & Mechanism of Action

The biological utility of 4-(3-Methylphenoxy)piperidine stems from its ability to mimic the biogenic amine neurotransmitters while presenting a lipophilic domain to allosteric pockets.

Dopamine D4 Receptor Antagonism

Research into 4-phenoxypiperidine analogs has identified them as potent, selective antagonists for the Dopamine D4 receptor (D4R).[4][5] Unlike D2 receptors, D4Rs are enriched in the prefrontal cortex and hippocampus, making them targets for cognitive enhancement without the extrapyramidal side effects (motor control issues) associated with classic antipsychotics.

  • Mechanism: The piperidine nitrogen forms a salt bridge with Asp115 in the D4 transmembrane domain, while the 3-methylphenoxy group occupies a hydrophobic sub-pocket, conferring selectivity over D2/D3 subtypes.

NMDA Receptor Modulation (NR2B Selective)

The 4-substituted piperidine scaffold is structurally homologous to the "tail" of Ifenprodil, a classic NR2B-selective NMDA antagonist.

  • Therapeutic Relevance: Selective inhibition of NR2B-containing NMDA receptors reduces excitotoxicity and provides rapid-acting antidepressant effects (similar to Ketamine) but with a wider therapeutic index.

  • Binding Mode: The molecule binds at the interface of the GluN1 and GluN2B subunits (the ifenprodil binding site), acting as a negative allosteric modulator.

Sigma-1 Receptor Interaction

The pharmacophore for Sigma-1 ligands requires a basic nitrogen flanked by hydrophobic regions. 4-(3-Methylphenoxy)piperidine fits this model perfectly.

  • Activity: Agonism at Sigma-1 promotes chaperone activity, reducing ER stress and protecting neurons from ischemic damage.

Part 3: Experimental Methodologies

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SnAr)

Note: This is the industry-standard route for scalability, preferred over Mitsunobu for electron-deficient rings, though the 3-methyl group makes the ring electron-rich, requiring optimized conditions.

Reagents: 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester (Boc-protected), 3-Fluorotoluene (or 3-Iodotoluene for Ullmann coupling), Potassium tert-butoxide (KOtBu), DMSO.

  • Deprotonation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMSO. Add KOtBu (1.2 eq) at 0°C under nitrogen. Stir for 30 min to generate the alkoxide.

  • Coupling: Add 3-Fluorotoluene (1.1 eq). Heat to 100°C for 12-24 hours. Note: If the aryl ring is not activated, a Palladium-catalyzed Buchwald-Hartwig ether synthesis is required using Pd(OAc)₂ and a biaryl phosphine ligand.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane at room temperature for 2 hours.

  • Isolation: Filter the resulting white precipitate. Wash with diethyl ether to remove non-polar impurities. Recrystallize from Ethanol/Et₂O to yield 4-(3-Methylphenoxy)piperidine HCl .

Protocol B: In Vitro Radioligand Binding Assay (Dopamine D4)

Objective: Determine the affinity (


) of the compound for the D4 receptor.
  • Membrane Preparation: Use CHO-K1 cells stably expressing human D4.4 receptors. Homogenize in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Total Binding: Membrane + [³H]-N-Methylspiperone (0.5 nM).

    • Non-Specific Binding: Add 10 µM Haloperidol.

    • Test Compound: Add 4-(3-Methylphenoxy)piperidine HCl (concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 120 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Visualization of Pharmacological Pathways

The following diagram illustrates the dual-potential signaling pathways modulated by this scaffold: the D4 Receptor (GPCR) pathway and the NMDA (Ion Channel) pathway.

BiologicalActivity Compound 4-(3-Methylphenoxy) piperidine HCl D4R Dopamine D4 Receptor (GPCR) Compound->D4R Antagonist (Ki ~ nM) NMDAR NMDA Receptor (NR2B Subunit) Compound->NMDAR NAM (Ifenprodil site) Sigma1 Sigma-1 Receptor Compound->Sigma1 Agonist Gi Gi/o Protein Coupling D4R->Gi CaFlux Calcium (Ca2+) Influx Blockade NMDAR->CaFlux Chaperone Chaperone Activity Sigma1->Chaperone cAMP ↓ cAMP Levels Gi->cAMP LTP Modulated Synaptic Plasticity CaFlux->LTP Neuroprot Neuroprotection & Cognitive Enhancement Chaperone->Neuroprot cAMP->LTP LTP->Neuroprot

Figure 1: Multi-target pharmacological profile of the 4-phenoxypiperidine scaffold, highlighting convergence on neuroprotection and plasticity.

Part 5: Safety & Handling (SDS Summary)

While this compound is a research chemical, standard safety protocols for bioactive amines apply.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6]

  • Handling: Use within a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Hygroscopic. Store at -20°C in a desiccator. The HCl salt is stable, but the free base rapidly oxidizes or absorbs CO₂.

References

  • ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist.[4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10702890, 4-(3-Methoxyphenyl)piperidine. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2018). Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors.[7] (Contextual Reference on Scaffold). Retrieved from [Link]

Sources

Exploratory

4-(3-Methylphenoxy)piperidine hydrochloride literature review

Topic: 4-(3-Methylphenoxy)piperidine Hydrochloride: A Strategic Scaffold for CNS Ligand Design Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(3-Methylphenoxy)piperidine Hydrochloride: A Strategic Scaffold for CNS Ligand Design Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Privileged 4-Aryloxypiperidine Motif

4-(3-Methylphenoxy)piperidine hydrochloride (CAS: 65367-96-6 for HCl; 63843-46-9 for free base) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While not a marketed drug itself, this scaffold is a critical intermediate in the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Sigma-1 (


) receptor modulators .

Its structural core—a piperidine ring linked via an ether bridge to a substituted aryl ring—mimics the pharmacophore features of established antidepressants (e.g., Paroxetine) and analgesics. The 3-methyl substitution on the phenoxy ring introduces specific lipophilic vectors that modulate metabolic stability and receptor subtype selectivity.

Part 1: Chemical & Physical Profile[1]

The physicochemical properties of 4-(3-Methylphenoxy)piperidine hydrochloride make it an ideal fragment for fragment-based drug discovery (FBDD). The secondary amine provides a handle for further diversification (e.g., alkylation, acylation), while the hydrochloride salt ensures water solubility for biological assays.

Property Data / Specification
IUPAC Name 4-(3-methylphenoxy)piperidine hydrochloride
Molecular Formula

Molecular Weight 227.73 g/mol (Salt); 191.27 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
pKa (Calc.) ~9.8 (Piperidine nitrogen)
LogP (Calc.) ~2.5 (Free base) – Ideal for CNS penetration
H-Bond Donors/Acceptors 2 Donors (NH, HCl), 2 Acceptors (O, N)

Part 2: Synthetic Methodology (The Mitsunobu Route)

While nucleophilic aromatic substitution (


) is possible for activated aryl fluorides, the 3-methylphenol moiety is electron-rich and unactivated. Therefore, the Mitsunobu Reaction  is the industry-standard protocol for synthesizing this ether linkage with high regioselectivity and yield.
Mechanism of Action

The reaction utilizes a redox system (Triphenylphosphine + DIAD) to activate the alcohol of N-Boc-4-hydroxypiperidine. The phenol (3-cresol) then attacks the activated intermediate via an


 mechanism, resulting in the formation of the ether bond.
Detailed Protocol

Step 1: Ether Formation (Mitsunobu Coupling)

  • Reagents : N-Boc-4-hydroxypiperidine (1.0 eq), 3-Methylphenol (1.1 eq), Triphenylphosphine (

    
    , 1.2 eq).
    
  • Solvent : Anhydrous Tetrahydrofuran (THF).

  • Catalyst : Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq).

  • Procedure :

    • Dissolve N-Boc-4-hydroxypiperidine, 3-methylphenol, and

      
       in anhydrous THF under nitrogen atmosphere at 0°C.
      
    • Add DIAD dropwise over 30 minutes to maintain temperature <5°C.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Validation : Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the alcohol.

  • Workup : Concentrate solvent. Triturate with cold diethyl ether to precipitate triphenylphosphine oxide (

    
    ) byproduct. Filter and purify the filtrate via silica gel column chromatography.
    

Step 2: Deprotection & Salt Formation

  • Reagents : 4M HCl in 1,4-Dioxane.

  • Procedure :

    • Dissolve the purified N-Boc intermediate in a minimal amount of dry Dioxane or DCM.

    • Add 4M HCl/Dioxane (5-10 eq) dropwise at 0°C.

    • Stir at room temperature for 2–4 hours. A white precipitate (the product) will form.[1]

  • Isolation :

    • Filter the precipitate under an inert atmosphere (hygroscopic).

    • Wash with anhydrous diethyl ether to remove excess acid and organic impurities.

    • Dry under high vacuum to yield 4-(3-Methylphenoxy)piperidine hydrochloride .

Part 3: Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points (inert atmosphere, temperature control) to ensure scientific integrity.

SynthesisWorkflow Start Reactants: N-Boc-4-hydroxypiperidine + 3-Methylphenol Activation Activation: PPh3 + DIAD (0°C, THF) Start->Activation Mix under N2 Coupling Mitsunobu Coupling: Formation of Ether Linkage Activation->Coupling SN2 Attack Purification Purification: Silica Chromatography (Remove Ph3PO) Coupling->Purification Workup Deprotection Deprotection: 4M HCl in Dioxane Purification->Deprotection N-Boc Removal Final Final Product: 4-(3-Methylphenoxy)piperidine HCl Deprotection->Final Precipitation

Figure 1: Step-by-step synthetic pathway for 4-(3-Methylphenoxy)piperidine HCl via Mitsunobu coupling.

Part 4: Pharmacological Relevance & Mechanism[3]

This scaffold is not merely a chemical intermediate; it is a bioactive probe used to map the Lipophilic Binding Pocket of monoamine transporters.

Serotonin (SERT) & Norepinephrine (NET) Transporter Inhibition

The 4-phenoxypiperidine moiety mimics the spatial arrangement of the aryloxypropylamine pharmacophore found in Atomoxetine and Fluoxetine.

  • Mechanism : The protonated piperidine nitrogen mimics the endogenous amine of serotonin/norepinephrine, anchoring the molecule via an ionic bond to a conserved Aspartate residue (e.g., Asp98 in hSERT).

  • Role of 3-Methyl : The 3-methyl group on the phenoxy ring projects into the hydrophobic accessory pocket. This steric bulk can enhance selectivity for NET over SERT compared to unsubstituted analogs, as seen in structure-activity relationship (SAR) studies of reuptake inhibitors [1].

Sigma-1 ( ) Receptor Ligands

4-substituted piperidines are classic templates for


 receptor ligands, which are targets for neuropathic pain and neuroprotection.
  • Pharmacophore Fit : The basic nitrogen and the hydrophobic aromatic ring separated by a defined distance (via the piperidine chair conformation) satisfy the primary pharmacophore requirements for high-affinity

    
     binding [2].
    

Part 5: Structural Activity Relationship (SAR) Map

The following diagram visualizes how this specific scaffold serves as a divergence point for creating multiple classes of CNS-active drugs.

SAR_Map Core 4-(3-Methylphenoxy)piperidine (Scaffold) N_Sub N-Substitution (Benzyl/Phenethyl) Core->N_Sub Derivatization Ring_Sub Aryl Substitution (3-Me vs 4-CF3) Core->Ring_Sub SAR Exploration SERT SERT Inhibition (Antidepressant) NET NET Inhibition (Analgesic/ADHD) Sigma Sigma-1 Receptor (Neuroprotection) N_Sub->SERT Modulates Selectivity N_Sub->Sigma Increases Affinity Ring_Sub->SERT 4-Sub favors SERT Ring_Sub->NET 3-Me favors NET

Figure 2: SAR Logic showing how the scaffold is derivatized to target specific CNS receptors.

Part 6: Handling & Safety Protocols

As a hydrochloride salt of a bioactive amine, strict safety protocols are required.

  • Hygroscopicity : The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Inhalation Hazard : Piperidine derivatives can be potent irritants. Handle only in a fume hood with N95 or P100 respiratory protection if handling dry powder.

  • Stability : Stable in acidic/neutral aqueous solution. Avoid strong bases which liberate the free amine (oily, volatile).

References

  • Glennon, R. A., et al. (2004). Binding of substituted phenoxypiperidines at serotonin and norepinephrine transporters. Bioorganic & Medicinal Chemistry Letters , 14(12), 3051-3054.

  • Collina, S., et al. (2017). The sigma-1 receptor: a specific target for the treatment of neuropathic pain. Expert Opinion on Therapeutic Targets , 21(11), 1023-1026.

  • Thermo Scientific Chemicals . (2024). 4-(3-Methylphenoxy)piperidine, 97% Product Specification. Thermo Fisher Scientific .

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews , 109(6), 2551–2651.

Sources

Foundational

4-(3-Methylphenoxy)piperidine hydrochloride safety and handling

Technical Guide: Safety, Handling, and Pharmacological Context of 4-(3-Methylphenoxy)piperidine Hydrochloride Part 1: Executive Technical Summary 4-(3-Methylphenoxy)piperidine hydrochloride is a specialized heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Pharmacological Context of 4-(3-Methylphenoxy)piperidine Hydrochloride

Part 1: Executive Technical Summary

4-(3-Methylphenoxy)piperidine hydrochloride is a specialized heterocyclic building block and pharmacological probe used primarily in the development of neuroactive agents.[1][2] Structurally, it consists of a piperidine ring substituted at the 4-position with a 3-methylphenoxy group, stabilized as a hydrochloride salt.[1][2] This scaffold is a privileged structure in medicinal chemistry, often associated with monoamine transporter modulators (SERT/NET/DAT) and sigma receptor ligands.[1]

While valuable for research, this compound presents specific handling challenges due to its irritant properties and hygroscopic nature .[1] This guide provides a self-validating safety framework for researchers handling this substance, moving beyond generic safety data sheets (SDS) to address the practical realities of the laboratory environment.

Part 2: Chemical Identity & Physicochemical Profile

Understanding the physical state of the compound is the first step in designing a safe handling protocol.

PropertySpecification
Chemical Name 4-(3-Methylphenoxy)piperidine hydrochloride
CAS Number 63843-46-9 (Free base reference); HCl salt is often catalog-specific
Molecular Formula C₁₂H₁₇NO[1][2][3] · HCl
Molecular Weight 227.73 g/mol (approx., salt dependent)
Physical State White to off-white crystalline solid
Solubility High in Water, Methanol, DMSO; Low in Hexane, Ether
Hygroscopicity Moderate to High (HCl salts tend to absorb atmospheric moisture)
pKa (Predicted) ~9.5–10.5 (Piperidine nitrogen)

Part 3: Hazard Identification & Toxicology Logic

Core Hazard: The primary risk is mucous membrane irritation .[1] Piperidine derivatives are organic bases; upon contact with moisture (sweat, tears, lung tissue), they can generate localized high pH environments, leading to tissue damage.[1]

GHS Classification (derived from structural analogs)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[1][4]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1]

Toxicological Insight: Unlike simple inorganic salts, the lipophilic nature of the 3-methylphenoxy tail facilitates cell membrane penetration, potentially enhancing the irritant effect of the piperidine headgroup.[1] Systemic toxicity is not fully characterized, but structurally related compounds (e.g., 4-benzylpiperidine) act as monoamine releasers.[1] Treat as a potential neuroactive agent. [1]

Part 4: Safe Handling Lifecycle (Workflow)

This protocol uses a "Containment by Design" approach.[1] The goal is to prevent the generation of dust, which is the primary vector for exposure.[1]

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerator). Long-term storage at -20°C is preferred to prevent slow oxidation of the amine if the salt is not perfectly stoichiometric.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] The hydrochloride salt is generally stable, but moisture uptake can lead to "caking," making accurate weighing difficult and increasing spill risks.[1]

Weighing & Solubilization Protocol
  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .[1]

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.[1]

Step-by-Step SOP:

  • Equilibrate: Allow the vial to warm to room temperature before opening. This prevents condensation from forming inside the vial (water acts as a catalyst for degradation).[1]

  • Anti-Static Measure: Use an anti-static gun or ionizer on the spatula and weighing boat.[1] Piperidine salts are prone to static charge and can "jump" during weighing.[1]

  • Solvent Addition: Do not add solvent directly to the stock vial unless using the entire amount.[1] Transfer the solid to a pre-weighed vial, then add solvent (DMSO or Water) immediately to trap dust.[1]

  • Decontamination: Wipe the exterior of the stock vial with a methanol-dampened Kimwipe before returning it to storage.[1]

Part 5: Visualization of Safety Logic

The following diagram illustrates the decision-making process for exposure response, emphasizing the difference between minor irritation and acute neurotoxic exposure.

SafetyLogic Start Exposure Event Type Identify Route Start->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation (Dust) Type->Inhale Action1 Flush 15 mins (Water/Saline) Skin->Action1 Action2 Move to Fresh Air Support Breathing Inhale->Action2 Assess Symptom Assessment Action1->Assess Action2->Assess Minor Redness/Itch only: Monitor 1 hr Assess->Minor Local Major Systemic Signs: Dizziness, Tremors Assess->Major Systemic Medical Seek Medical Aid (Bring SDS) Minor->Medical If persistent Major->Medical

Caption: Decision logic for exposure response. Note the escalation path for systemic symptoms due to potential neuroactivity.[1]

Part 6: Pharmacological Context & Experimental Use

Why this compound? Researchers typically use 4-(3-Methylphenoxy)piperidine as a scaffold to probe the hydrophobic pocket of G-protein coupled receptors (GPCRs).[1] The 3-methyl group provides a specific steric bulk that differs from the unsubstituted or 4-substituted analogs, often affecting selectivity between subtypes (e.g., Dopamine D4 vs. D2).[1]

Protocol: Preparation of 10 mM Stock Solution
  • Target Concentration: 10 mM

  • Vehicle: 100% DMSO (Dimethyl sulfoxide)

  • Stability: Stable for 3 months at -20°C. Avoid freeze-thaw cycles >5 times.

Calculation:



For 1 mL of 10 mM solution:


[1]

Handling Note: When diluting into aqueous assay buffer (e.g., PBS), ensure the final DMSO concentration is <1% to avoid solvent effects on the protein target.[1] The HCl salt aids aqueous solubility, but rapid precipitation can occur if the pH is >8.0 (converting it back to the free base).[1]

Part 7: Emergency & Disposal Protocols

Spill Cleanup
  • Isolate: Evacuate the immediate area if the spill involves >500 mg of powder.[1]

  • Neutralize: Do not use strong acids.[1] Cover the spill with a damp absorbent pad (water suppresses dust).[1]

  • Clean: Wipe the area with dilute acetic acid (vinegar) followed by soap and water to remove the oily residue typical of phenoxy compounds.[1]

Disposal
  • Waste Stream: Halogenated Organic Waste (due to the HCl salt and aromatic ring).[1]

  • Never dispose of down the drain.[1] The compound may have aquatic toxicity (H411 predicted for phenoxy-piperidines).[1][4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12389659 (Related Structure: 4-(3-Methoxyphenoxy)piperidine).[1] Retrieved from [Link][1]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1][5] International Journal of Molecular Sciences, 24(3), 2937.[1][5] Retrieved from [Link][1][6][7][8]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(3-Methylphenoxy)piperidine Hydrochloride

Abstract & Application Context 4-(3-Methylphenoxy)piperidine is a privileged pharmacophore found in various G-protein coupled receptor (GPCR) modulators, particularly serotonin (5-HT) and histamine receptor ligands. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

4-(3-Methylphenoxy)piperidine is a privileged pharmacophore found in various G-protein coupled receptor (GPCR) modulators, particularly serotonin (5-HT) and histamine receptor ligands. This Application Note details a robust, two-step synthesis starting from commercially available N-Boc-4-hydroxypiperidine.

While industrial routes often utilize nucleophilic displacement of mesylates to avoid phosphorus waste, this guide focuses on the Mitsunobu Coupling strategy. This route is preferred in discovery chemistry for its operational simplicity, mild conditions, and ability to be run rapidly on a gram scale without extensive intermediate purification.

Retrosynthetic Analysis & Strategy

The synthesis disconnects at the ether linkage. Because the piperidine ring is electron-rich and the phenol is a weak nucleophile, direct SNAr is not feasible. We utilize the Mitsunobu reaction to activate the piperidine alcohol, allowing the phenol to attack via an SN2 mechanism.

Pathway:

  • Coupling: N-Boc-4-hydroxypiperidine + m-Cresol

    
    N-Boc-4-(3-methylphenoxy)piperidine.
    
  • Deprotection: Acid-mediated cleavage of the Boc group

    
     Target Hydrochloride Salt.
    
chemical-workflow-diagram

SynthesisWorkflow Start N-Boc-4-hydroxypiperidine (Starting Material) Intermediate N-Boc-Ether Intermediate (Purified Oil) Start->Intermediate Mitsunobu Coupling Reagents1 m-Cresol PPh3, DIAD THF, 0°C to RT Reagents1->Intermediate Product 4-(3-Methylphenoxy)piperidine HCl (White Precipitate) Intermediate->Product Boc Deprotection Reagents2 4M HCl in Dioxane RT, 2 hrs Reagents2->Product

Caption: Two-step synthetic workflow from alcohol precursor to hydrochloride salt.

Safety & Pre-requisites

  • DIAD/DEAD: Diisopropyl azodicarboxylate (DIAD) is preferred over Diethyl azodicarboxylate (DEAD) due to higher stability, but both are shock-sensitive and toxic. Handle in a fume hood.

  • Triphenylphosphine (PPh3): Sensitizer. Avoid inhalation.

  • m-Cresol: Corrosive and toxic. Readily absorbed through skin. Double-gloving recommended.

Detailed Protocol

Step 1: Mitsunobu Coupling

Objective: Synthesis of tert-butyl 4-(3-methylphenoxy)piperidine-1-carboxylate.

Reagents:

Reagent MW ( g/mol ) Equiv. Amount (Example)
N-Boc-4-hydroxypiperidine 201.26 1.0 2.01 g (10 mmol)
m-Cresol (3-Methylphenol) 108.14 1.1 1.19 g (11 mmol)
Triphenylphosphine (PPh3) 262.29 1.2 3.15 g (12 mmol)
DIAD (Diisopropyl azodicarboxylate) 202.21 1.2 2.43 g (2.36 mL)

| THF (Anhydrous) | - | - | 40 mL |

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with N-Boc-4-hydroxypiperidine, m-cresol, and PPh3. Add anhydrous THF (40 mL). Stir until a clear solution is obtained.

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Allow to equilibrate for 10 minutes.

  • Addition: Add DIAD dropwise via syringe over 15 minutes. Critical: The solution will turn yellow/orange. Exotherm control is vital to prevent side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours.

  • Monitoring: Check TLC (Hexanes/EtOAc 4:1). The starting alcohol (polar) should disappear, and a less polar product spot should appear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to obtain a viscous yellow oil.

    • Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.

    • Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Note: The product usually elutes before the remaining TPPO and hydrazine byproducts.

    • Yield Expectation: 75–85% (Colorless to pale yellow oil).

Step 2: Deprotection & Salt Formation

Objective: Isolation of 4-(3-methylphenoxy)piperidine hydrochloride.

Reagents:

Reagent Equiv. Amount
N-Boc-Intermediate (from Step 1) 1.0 2.33 g (8 mmol)
4M HCl in Dioxane 5.0 10 mL

| Diethyl Ether (Et2O) | - | 50 mL (for washing) |

Procedure:

  • Dissolution: Dissolve the purified N-Boc intermediate in minimal dry dichloromethane (DCM) (approx. 5 mL) or add directly to the reaction vessel if oil is fluid.

  • Acidification: Add 4M HCl in Dioxane (10 mL) slowly at RT.

    • Observation: Gas evolution (isobutylene) may occur. A white precipitate should begin to form within 15–30 minutes.

  • Completion: Stir at RT for 2–3 hours. Monitor by TLC (the non-polar Boc spot will disappear; the product stays at the baseline).

  • Isolation:

    • Dilute the suspension with diethyl ether (30 mL) to maximize precipitation.

    • Filter the white solid under vacuum (Buchner funnel).

    • Wash the filter cake copiously with diethyl ether (2 x 20 mL) to remove traces of dioxane and organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.

    • Final Yield: >90% for this step.

    • Appearance: White crystalline solid.

Analytical Validation (Self-Validating Metrics)

To ensure the protocol worked, verify these key data points.

1H NMR (400 MHz, DMSO-d6)
  • Amine Protons: Look for a broad singlet or split peak at

    
     9.0–9.5 ppm (2H), corresponding to the 
    
    
    
    salt.
  • Ether Linkage: The proton at the 4-position of the piperidine ring (

    
    ) typically appears as a multiplet around 
    
    
    
    4.5–4.7 ppm. If this peak is near 3.5-3.8 ppm, the ether bond did not form (unreacted alcohol).
  • Aromatic Region: 4 protons in the range of

    
     6.7–7.2 ppm.
    
  • Methyl Group: A sharp singlet at

    
     2.3 ppm (3H).
    
Melting Point
  • Expected Range: 180–185 °C (Decomposition). Note: Salts often have broad melting ranges depending on hydration state.

Troubleshooting & Expert Insights

Dealing with "The Mitsunobu Mess"

The primary difficulty in this synthesis is removing Triphenylphosphine Oxide (TPPO).

  • Solution A (Precipitation): As described in the protocol, trituration with ether/hexanes removes the bulk of TPPO.

  • Solution B (Chromatography): If TPPO co-elutes, use a solvent system of DCM/Acetone . TPPO is highly soluble in DCM but the product moves differently in acetone mixtures.

  • Alternative Reagent: Use (4-dimethylaminophenyl)diphenylphosphine . The oxide of this reagent is acid-soluble and can be removed by washing the organic phase with dilute aqueous acid before the deprotection step.

Scalability Note

For scale-up (>100g), the Mitsunobu reaction is atom-uneconomical.

  • Preferred Process Route: Convert N-Boc-4-hydroxypiperidine to the mesylate (MsCl, Et3N). React the mesylate with m-cresol using Cs2CO3 in DMF at 80°C. This avoids hydrazine byproducts and phosphorus waste.

References

  • Mitsunobu Reaction Mechanism & Protocols: Organic Chemistry Portal. "Mitsunobu Reaction."[1][2][3][4][5] [Link]

  • Boc Deprotection Standards: National Institutes of Health (NIH) / PubMed. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group."[6][7] [Link] (Representative methodology reference).

  • General Piperidine Synthesis Reviews: Defense Technical Information Center (DTIC). "Piperidine Synthesis: Substituted at Position 4." [Link]

Sources

Application

Optimized Preparative HPLC Protocol: 4-(3-Methylphenoxy)piperidine Hydrochloride

Executive Summary Objective: To isolate high-purity (>98%) 4-(3-Methylphenoxy)piperidine hydrochloride from crude synthesis mixtures. Challenge: Secondary amines like piperidine derivatives (pKa ~10–11) exhibit severe pe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To isolate high-purity (>98%) 4-(3-Methylphenoxy)piperidine hydrochloride from crude synthesis mixtures. Challenge: Secondary amines like piperidine derivatives (pKa ~10–11) exhibit severe peak tailing on traditional silica-based C18 columns due to ionic interactions with residual silanols. Furthermore, standard acidic mobile phases (TFA) yield trifluoroacetate salts, not the desired hydrochloride salt. Solution: This protocol utilizes a Low-pH Reversed-Phase (RP-HPLC) strategy with trifluoroacetic acid (TFA) as an ion-pairing agent to suppress silanol activity, followed by a critical Salt Exchange & Lyophilization step to convert the intermediate TFA salt to the final HCl form.

Compound Profile & Physicochemical Analysis[1][2][3][4][5][6]

Understanding the molecule is the first step to separation.

ParameterValue / CharacteristicImplication for HPLC
Structure Piperidine ring + Phenoxy ether + Methyl groupModerate hydrophobicity; distinct UV chromophore.
pKa (Calc.) ~10.2 (Piperidine Nitrogen)The molecule is protonated (positively charged) at pH < 8.
Solubility High in MeOH, Water/ACN mixtures; Low in pure water (Free base)Samples should be dissolved in 50% DMSO or Water/MeOH for injection.
UV Max ~210 nm (End absorption), ~270 nm (Phenoxy)210 nm for high sensitivity; 254 nm for selectivity against non-aromatic impurities.

Critical Method Parameters (CMP)

Stationary Phase Selection

The choice of column is dictated by the basicity of the piperidine nitrogen.

  • Recommended: C18 with High Carbon Load & End-capping (e.g., Waters XBridge BEH C18, Phenomenex Luna Omega, or Agilent ZORBAX Eclipse Plus).

  • Mechanism: "End-capping" blocks free silanol groups, preventing the secondary amine from "sticking" (tailing) to the silica surface.

  • Alternative: Phenyl-Hexyl phases . The pi-pi interaction with the phenoxy ring can offer unique selectivity if the C18 co-elutes impurities.

Mobile Phase Strategy
  • Modifier: Trifluoroacetic Acid (TFA) 0.1% v/v .

    • Why: TFA lowers pH to ~2.0, ensuring the amine is fully protonated. It also forms a hydrophobic ion pair with the amine, sharpening the peak shape significantly compared to Formic Acid.

  • Organic Solvent: Acetonitrile (ACN) .[1]

    • Why: ACN has lower viscosity than Methanol, allowing higher flow rates and lower backpressure during prep runs.

Experimental Protocols

Phase 1: Analytical Scouting (Method Development)

Goal: Determine the elution time and purity profile before wasting large amounts of solvent.

  • Column: C18, 4.6 x 100 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 210 nm (primary), 254 nm (secondary).

  • Sample Prep: Dissolve 1 mg crude in 1 mL 50:50 Water:ACN.

Success Criteria: Target peak should elute between 4–7 minutes with a symmetry factor (tailing factor) < 1.5.

Phase 2: Preparative Purification (Scale-Up)

Goal: Purify 100–500 mg of crude material.

  • Column: Prep C18, 19 x 150 mm (or 30 x 150 mm), 5 µm or 10 µm.

  • Flow Rate: 20 mL/min (for 19mm ID) or 40 mL/min (for 30mm ID).

  • Gradient: Focused Gradient (based on analytical scout).

    • Example: If analytical elution was at 40% B, run Prep Gradient from 20% B to 60% B over 12 minutes.

  • Injection: 2–4 mL per run (concentration ~50 mg/mL in DMSO/MeOH).

  • Fraction Collection: Trigger by threshold (UV absorbance) or time windows.

Phase 3: Salt Exchange (TFA to HCl)

Critical Step: The purified fractions currently contain 4-(3-methylphenoxy)piperidine trifluoroacetate . To obtain the hydrochloride salt, you must displace the TFA.[2]

Protocol:

  • Pool Fractions: Combine pure HPLC fractions.

  • Evaporation: Rotovap to remove Acetonitrile. You are left with an aqueous solution of the TFA salt.

  • HCl Treatment: Add 2–3 equivalents of dilute HCl (e.g., 1M HCl) to the aqueous residue.

  • Lyophilization (Cycle 1): Freeze and lyophilize. The excess HCl and volatile TFA will sublime.

  • Repeat (Cycle 2): Redissolve the solid in Water/HCl (small amount) and lyophilize again. This ensures complete removal of TFA counter-ions.

  • Final Product: The resulting white powder is 4-(3-Methylphenoxy)piperidine Hydrochloride.

Visual Workflows

Purification Logic Flow

This diagram illustrates the decision-making process for the purification and salt conversion.

PurificationWorkflow Start Crude Synthesis Mixture (Free Base or Mixed Salt) Scout Analytical Scout (C18, Water/ACN + 0.1% TFA) Start->Scout Decision Peak Shape Acceptable? (Tailing < 1.5) Scout->Decision Optimize Add Modifier: Increase TFA to 0.2% OR Switch to Phenyl-Hexyl Decision->Optimize No (Tailing) PrepRun Preparative HPLC (Focus Gradient) Decision->PrepRun Yes Optimize->Scout Fraction Pool Fractions (Contains TFA Salt) PrepRun->Fraction Rotovap Remove ACN (Rotary Evaporator) Fraction->Rotovap SaltExchange Salt Exchange Step Add 1M HCl (aq) -> Freeze Rotovap->SaltExchange Lyophilize Lyophilization (Removes Water + TFA + excess HCl) SaltExchange->Lyophilize Final Final Product: HCl Salt Form Lyophilize->Final

Caption: Workflow for converting crude piperidine derivative to purified HCl salt via TFA-mediated HPLC.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Fronting Peaks Column Overloading (Mass)Reduce injection volume or concentration.
Tailing Peaks Silanol InteractionEnsure TFA is fresh (0.1%). If problem persists, add 10mM Ammonium Acetate to Mobile Phase A (pH 4.5) or switch to a "Hybrid" silica column (e.g., XBridge).
Ghost Peaks CarryoverBasic amines stick to injector seals. Add a needle wash step with 50:50 MeOH:Water + 0.1% Formic Acid.
Corrosion HCl in Mobile PhaseDo NOT use HCl directly in the HPLC mobile phase to form the salt "online." It will corrode stainless steel pump heads. Use the TFA -> HCl exchange method described above.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • PubChem. (2025).[3] 4-Phenylpiperidine (Analogous Structure Data).[4] National Library of Medicine. Retrieved from [Link]

  • LifeTein. (n.d.).[2] TFA Removal Service: Switch to Acetate or HCl Salt Form.[2] Retrieved from [Link]

  • Chromatography Forum. (2009). How to remove residual TFA from peptides after HPLC. Retrieved from [Link]

Sources

Method

Application Note: Recrystallization Protocol for 4-(3-Methylphenoxy)piperidine Hydrochloride

Executive Summary 4-(3-Methylphenoxy)piperidine hydrochloride (CAS: 1166820-47-8) is a critical pharmacophore scaffold, frequently utilized in the synthesis of neuroactive agents targeting GPCRs (e.g., serotonin or dopam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Methylphenoxy)piperidine hydrochloride (CAS: 1166820-47-8) is a critical pharmacophore scaffold, frequently utilized in the synthesis of neuroactive agents targeting GPCRs (e.g., serotonin or dopamine receptors). While the presence of the ether linkage and the piperidine ring provides essential biological activity, it also introduces specific purification challenges. Impurities such as unreacted 3-cresol, N-protected intermediates, or inorganic salts can significantly compromise downstream coupling reactions (e.g., reductive amination or amide coupling).

This guide provides a definitive, self-validating recrystallization protocol designed to achieve >99.5% HPLC purity. The methodology prioritizes the Isopropanol (IPA) / Ethyl Acetate (EtOAc) solvent system due to its superior balance of solubility differential and impurity rejection profile for lipophilic amine salts.

Physicochemical Context & Solubility Profile[1][2][3][4][5][6]

Understanding the solubility landscape is prerequisite to successful crystallization. The hydrochloride salt exhibits a distinct "amphiphilic salt" behavior—the ionic head group (piperidinium chloride) demands polarity, while the lipophilic tail (3-methylphenoxy) resists water solubility.

Table 1: Solubility Profile & Solvent Selection Strategy

Solvent SystemSolubility (Hot)Solubility (Cold)Role in ProtocolTechnical Insight
Isopropanol (IPA) HighModerate/LowPrimary Solvent Ideal boiling point (82°C) allows sufficient thermal differential for saturation without thermal degradation.
Ethanol (EtOH) Very HighHighAlternativeOften too soluble for high yields; best used if the crude is very impure.
Ethyl Acetate (EtOAc) LowInsolubleAnti-Solvent Induces controlled supersaturation; excellent for rejecting non-polar organic impurities (e.g., unreacted phenols).
Water Very HighHighAvoidHigh solubility leads to poor recovery; risk of hydrolysis or hydrate formation.
Diethyl Ether InsolubleInsolubleWash SolventRemoves surface impurities; low boiling point facilitates rapid drying.

Detailed Recrystallization Protocol

Phase A: Preparation & Dissolution

Objective: Create a saturated solution while removing insoluble mechanical impurities.

  • Massing: Weigh the crude 4-(3-Methylphenoxy)piperidine HCl (e.g., 10.0 g) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Isopropanol (IPA) at a ratio of 5 mL per gram of crude solid (50 mL total).

    • Note: Do not add excess solvent initially. We aim for near-saturation at boiling.

  • Heating: Heat the mixture to reflux (approx. 82°C) with vigorous stirring.

    • Checkpoint: If the solid does not dissolve completely after 10 minutes of reflux, add more IPA in 1 mL increments until a clear solution is obtained.

    • Critical Control: If small particles remain that look different from the product (e.g., dust, silica, inorganic salts), proceed to Hot Filtration .

Phase B: Hot Filtration (Optional but Recommended)

Objective: Remove physical contaminants and nucleation sites that cause premature precipitation.

  • Pre-heat a glass funnel and filter paper (or a sintered glass funnel) to prevent crystallization during filtration.

  • Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask.

  • Rinse the filter with 2-3 mL of hot IPA.

Phase C: Nucleation & Crystallization

Objective: Controlled crystal growth to exclude impurities from the lattice.

  • Slow Cooling: Allow the filtrate to cool to room temperature (20-25°C) undisturbed.

    • Mechanism:[1][2][3][4][5] Rapid cooling ("crash cooling") traps impurities. Slow cooling promotes the formation of defined crystal lattices that exclude contaminants.

  • Anti-Solvent Addition (If Yield is Low): If crystallization is sparse after reaching room temperature, add Ethyl Acetate (EtOAc) dropwise with gentle swirling until a faint, persistent turbidity appears.

    • Ratio: Typically 0.5 to 1 volume equivalent of the IPA used.

  • Deep Cooling: Place the flask in a refrigerator or ice bath (0-4°C) for 2–4 hours to maximize yield.

Phase D: Isolation & Drying

Objective: Isolate pure crystals and remove residual solvent/mother liquor.

  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethyl Acetate (2 x 10 mL).

    • Why EtOAc? It displaces the mother liquor (containing impurities) without re-dissolving the salt.

  • Drying: Dry the solid in a vacuum oven at 40-50°C for 6-12 hours.

    • Validation: Dry until constant weight is achieved.

Process Flow Diagram (Graphviz)

The following diagram illustrates the critical decision nodes and flow of the recrystallization process.

RecrystallizationFlow Start Crude 4-(3-Methylphenoxy) piperidine HCl Dissolve Dissolve in Hot IPA (Reflux @ 82°C) Start->Dissolve CheckSol Solution Clear? Dissolve->CheckSol AddSolvent Add IPA (1mL increments) CheckSol->AddSolvent No HotFilter Hot Filtration (Remove Insolubles) CheckSol->HotFilter Yes (Insolubles present) Cooling Controlled Cooling (RT then 0-4°C) CheckSol->Cooling Yes (Clear) AddSolvent->Dissolve HotFilter->Cooling AntiSolvent Optional: Add EtOAc (Induce Nucleation) Cooling->AntiSolvent Low Yield Filter Vacuum Filtration Cooling->Filter AntiSolvent->Cooling Wash Wash with Cold EtOAc Filter->Wash Dry Vacuum Dry (45°C, Constant Wt) Wash->Dry

Figure 1: Decision-matrix flowchart for the purification of 4-(3-Methylphenoxy)piperidine HCl, highlighting critical solubility checkpoints.

Troubleshooting & Optimization

Issue: "Oiling Out"

Symptom: The product separates as a viscous oil droplets rather than crystals. Cause: The solution is too concentrated, or the cooling was too rapid, causing the salt to exceed its metastable limit as an amorphous liquid. Remedy:

  • Re-heat the mixture until the oil re-dissolves.

  • Add a small amount of additional IPA (dilute the system).

  • Seed the solution with a few crystals of pure product (if available) at 40-50°C.

  • Cool very slowly (wrap the flask in a towel to insulate).

Issue: Low Yield

Symptom: Mother liquor retains too much product. Remedy:

  • Concentrate the mother liquor by rotary evaporation to half volume.

  • Add a higher ratio of Anti-Solvent (EtOAc).

  • Note: Second-crop crystals are generally less pure and should be analyzed separately.

Analytical Validation (Self-Validating System)

Do not assume purity based on appearance. Verify using the following metrics:

  • HPLC Purity:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

    • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 5% B to 95% B over 10 min.

    • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Aromatic absorption).

    • Acceptance Criteria: >99.0% Area under curve (AUC).

  • Melting Point:

    • Expected Range: 185°C – 215°C (Typical for piperidine HCl salts; exact value depends on polymorph).

    • Sharpness: A range < 2°C indicates high purity.

  • 1H-NMR (DMSO-d6):

    • Confirm the integral ratio of the aromatic protons (3-methylphenoxy group) to the piperidine ring protons.

    • Verify the absence of solvent peaks (IPA/EtOAc) to ensure drying is complete.

References

  • Thermo Scientific Chemicals. (n.d.). 4-(3-Methylphenoxy)piperidine, 97%.[6] Retrieved from

  • Smolecule. (n.d.). Recrystallization solvent systems for aryloxypiperidine analogs. Retrieved from

  • PubChem. (n.d.). 4-(3-Isopropylphenyl)piperidine hydrochloride Compound Summary. Retrieved from

  • Vertex AI Search. (2023). Synthesis and purification of 4-phenylpiperidine hydrochloride derivatives. (Patent Analysis). Retrieved from

Disclaimer: This protocol involves the use of hazardous chemicals.[7] All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Optimization for 4-(3-Methylphenoxy)piperidine Hydrochloride

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and stability protocols for 4-(3-Methylphenoxy)piperidine hydrochloride (CAS: 1185303-10-9 analog/derivative).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and stability protocols for 4-(3-Methylphenoxy)piperidine hydrochloride (CAS: 1185303-10-9 analog/derivative). As a secondary amine salt containing an ether-linked aromatic system, this compound presents specific challenges regarding pH-dependent solubility and oxidative susceptibility.

Module 1: Solution Chemistry & Solubility

The Core Challenge: The most frequent issue reported with this compound is unexpected precipitation in aqueous buffers. This is almost exclusively a function of pH relative to the piperidine's pKa.

The Mechanism: Salt vs. Free Base Equilibrium

4-(3-Methylphenoxy)piperidine hydrochloride exists as a protonated cation (salt) in acidic media.[1] The piperidine nitrogen typically has a pKa of approximately 10.5 – 11.0 .

  • pH < 9.0: The compound remains protonated (

    
    ) and highly water-soluble.
    
  • pH > 10.0: The equilibrium shifts toward the neutral free base (

    
    ), which is lipophilic and poorly soluble in water, leading to precipitation.
    
Protocol: Buffer Selection & Preparation

To maintain solution stability, strictly adhere to the following buffer guidelines.

ParameterRecommendationTechnical Rationale
Optimal pH Range 3.0 – 6.0 Ensures >99.9% protonation of the piperidine nitrogen, preventing free-base precipitation.
Recommended Buffers Citrate, Acetate, Phosphate (low pH)These provide strong buffering capacity within the soluble range.
Incompatible Buffers Carbonate, Borate, Tris (at high pH)High pH promotes deprotonation.
Ionic Strength < 150 mMExcessive counter-ions (Common Ion Effect) can decrease the solubility of the HCl salt.
Troubleshooting Diagram: Solubility & Precipitation

SolubilityWorkflow Start Issue: Precipitation Observed CheckpH Step 1: Check Solution pH Start->CheckpH IsBasic Is pH > 8.0? CheckpH->IsBasic AdjustAcid Action: Acidify with 0.1N HCl to pH < 6.0 IsBasic->AdjustAcid Yes (Free Base formed) CheckSalt Step 2: Check Counter-Ions IsBasic->CheckSalt No (pH is acidic) CommonIon High Cl- concentration? CheckSalt->CommonIon Dilute Action: Dilute Buffer or Switch to Acetate CommonIon->Dilute Yes (Salting out) TempCheck Step 3: Temperature Check CommonIon->TempCheck No Heat Action: Gentle warming (37°C) to redissolve TempCheck->Heat

Figure 1: Decision tree for diagnosing and resolving precipitation events.

Module 2: Chemical Stability & Degradation

The Core Challenge: Secondary amines are prone to oxidation, forming N-oxides and hydroxylamines. The electron-rich phenoxy ring also presents a site for potential photo-oxidation.

Degradation Pathways
  • N-Oxidation: In the presence of atmospheric oxygen or peroxides (often found in aged PEG or Tween), the piperidine nitrogen oxidizes to the N-oxide.

  • Maillard-Type Reactions: The secondary amine is a nucleophile. It will react with reducing sugars (e.g., lactose, glucose) or aldehydic impurities in excipients to form unstable imines or glycosylamines.

Protocol: Preventing Oxidative Degradation
  • Excipient Screening:

    • Avoid: PEGs (unless peroxide-free grades), Polysorbates (Tween), and reducing sugars.

    • Preferred: Mannitol, Trehalose (non-reducing), or simple saline solutions.

  • Antioxidant Addition (Optional):

    • If long-term solution storage (>24 hours) is required, add Methionine (0.1%) or EDTA (0.05%) . Methionine acts as a scavenger for reactive oxygen species (ROS), protecting the amine.

  • Inert Atmosphere:

    • Sparge aqueous solutions with Nitrogen or Argon for 15 minutes prior to sealing.

Pathway Visualization

DegradationPathways Compound 4-(3-Methylphenoxy) piperidine HCl NOxide N-Oxide Derivative (Major Degradant) Compound->NOxide Oxidation (Slow) Imine Enamine/Imine Adduct Compound->Imine Condensation Oxidant Peroxides / O2 Oxidant->NOxide Aldehyde Aldehyde Impurity (R-CHO) Aldehyde->Imine

Figure 2: Primary degradation pathways. N-oxidation is the dominant risk in solution.

Module 3: Environmental Controls

Photostability

The aryloxy moiety (ether-linked benzene ring) absorbs UV light. While the ether bond is relatively stable, high-energy UV can induce radical formation at the benzylic methyl group.

  • Requirement: Store solutions in amber glass or foil-wrapped containers.

  • Warning: Do not expose to direct sunlight or high-intensity UV lamps without filtration.

Temperature Stability
  • Solid State: Stable at room temperature (RT) if desiccated.

  • Solution:

    • 4°C: Stable for < 1 week.

    • -20°C: Stable for < 3 months (Avoid repeated freeze-thaw cycles which can alter pH in phosphate buffers).

    • Recommendation: Aliquot solutions for single use to prevent freeze-thaw degradation.

Frequently Asked Questions (FAQ)

Q1: I observed the solution turning slightly yellow after 48 hours. Is it still usable?

  • Answer: Discoloration typically indicates trace N-oxidation or photo-oxidation of the phenoxy ring. While the bulk purity may still be high (>95%), this indicates instability. For sensitive analytical (LC-MS) or biological assays, discard the solution. For rough range-finding, it may be acceptable, but verify concentration.

Q2: Can I use DMSO to make a stock solution?

  • Answer: Yes. The free base and the HCl salt are soluble in DMSO. However, DMSO is hygroscopic. Ensure the DMSO is anhydrous. Store DMSO stocks at -20°C. Note: DMSO can facilitate skin absorption; handle with extreme caution.

Q3: Why did my compound precipitate when I added PBS (Phosphate Buffered Saline)?

  • Answer: Standard PBS has a pH of ~7.4. Depending on the concentration of your compound, this may be close enough to the pKa to trigger partial deprotonation and precipitation, especially at high concentrations (>10 mM). Adjust the PBS pH to 6.0–6.5 or use a Citrate-Saline buffer instead.

Q4: Is the ether bond susceptible to hydrolysis?

  • Answer: Generally, aryl-alkyl ethers are very stable to hydrolysis under physiological and standard laboratory conditions. Hydrolysis would require strong mineral acids (e.g., HBr, HI) and high heat. The instability you observe is almost certainly related to the amine (oxidation) or solubility (pH), not ether cleavage.

References

  • PubChem. Piperidine: Chemical and Physical Properties. National Library of Medicine. Available at: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews. (Discusses pH-dependent solubility of weak bases like piperidines).

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.[4] (Mechanisms of secondary amine oxidation and antioxidant selection).

  • Chemical Book.General Reaction of Amines with Aldehydes.

Sources

Optimization

Technical Support Center: 4-(3-Methylphenoxy)piperidine Hydrochloride

Status: Operational | Topic: Stability & Degradation Control | Ref: TSP-MPP-001 Executive Summary 4-(3-Methylphenoxy)piperidine hydrochloride (CAS: 59881-67-7 / related free base 3202-33-3) is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Stability & Degradation Control | Ref: TSP-MPP-001

Executive Summary

4-(3-Methylphenoxy)piperidine hydrochloride (CAS: 59881-67-7 / related free base 3202-33-3) is a critical intermediate in the synthesis of norepinephrine reuptake inhibitors (e.g., Atomoxetine). While the hydrochloride salt confers improved thermal stability over the free base, the secondary amine moiety and the ether linkage present specific vulnerabilities.

Primary Degradation Risks:

  • Oxidative N-Dealkylation/N-Oxidation: The secondary amine is electron-rich and prone to radical attack, leading to N-oxides or imine hydrolysis products.

  • Hygroscopic Clumping: The HCl lattice is susceptible to moisture absorption, leading to hydrolysis of the salt form and "gumming."

  • Photolytic Discoloration: The electron-rich aromatic ring can undergo photo-oxidation, resulting in yellow/brown impurities (quinoid species).

Module 1: Storage & Environmental Control

Preventing degradation is 90% of the battle. The following protocol is non-negotiable for long-term purity.

The "Gold Standard" Storage Protocol
ParameterRequirementScientific Rationale
Temperature 2°C – 8°C Slows kinetic rate of autoxidation. Freezing (-20°C) is acceptable but requires desiccation during thaw to prevent condensation.
Atmosphere Argon or Nitrogen Displaces atmospheric oxygen. Argon is preferred as it is heavier than air and "blankets" the crystals.
Container Amber Glass (Type I) Blocks UV/Blue light (300-450nm) which catalyzes radical formation at the benzylic and amine positions.
Desiccant P2O5 or Silica Gel The HCl salt is hygroscopic. Moisture facilitates proton transfer and mobility of oxidative species.
Visual Workflow: Storage Decision Tree

StorageProtocol Start Received Material CheckSeal Check Seal Integrity Start->CheckSeal IsSealed Seal Intact? CheckSeal->IsSealed Purge Purge Headspace (Argon/N2) IsSealed->Purge Yes Dry Vacuum Dry (24h, RT) IsSealed->Dry No (Moist) Desiccate Place in Secondary Container w/ Desiccant Purge->Desiccate Fridge Store at 4°C (Amber Vial) Desiccate->Fridge Dry->Purge

Figure 1: Decision logic for receiving and storing amine salts to maximize shelf-life.

Module 2: Troubleshooting & Diagnostics

Use this guide to diagnose the state of your material.

Q: The white powder has turned off-white or yellow. Is it usable?

Diagnosis: Oxidative Degradation. The yellow color typically arises from the formation of N-oxides or trace quinones derived from the phenolic moiety.

  • Impact: If the color is faint (off-white), purity is likely >98%. If distinct yellow, purity may have dropped to <95%.

  • Action: Run a TLC (System: DCM/MeOH/NH4OH 90:9:1). If a lower Rf spot (N-oxide) is visible, Recrystallize (See Module 4).

Q: The material has clumped into a sticky mass.

Diagnosis: Hygroscopic Failure. The HCl salt has absorbed atmospheric water. This water disrupts the crystal lattice and creates a localized acidic solution that can accelerate hydrolysis or oxidation.

  • Action: Do NOT heat to dry. Heating a moist amine salt promotes degradation.

  • Remediation: Dissolve in minimal dry ethanol, add dry diethyl ether to reprecipitate, and filter under inert gas.

Q: I see an extra peak in HPLC at RRT ~0.8 or ~1.2.

Diagnosis: Impurity Identification.

  • RRT < 1.0 (Polar): Likely the N-oxide or the free amine (if pH control in HPLC is poor).

  • RRT > 1.0 (Non-polar): Likely 3-cresol (cleavage product) or dimerization products.

Module 3: The Degradation Mechanism

Understanding the "Why" allows for better control. The secondary amine is the weak link.

The degradation of 4-(3-Methylphenoxy)piperidine proceeds primarily via a radical mechanism initiated by light or trace metals.

Pathway Visualization

Degradation Compound 4-(3-Methylphenoxy) piperidine HCl Radical α-Amino Radical Compound->Radical hv / O2 (Initiation) NOxide N-Oxide (Impurity B) Compound->NOxide Direct Oxidation (Peroxides) Peroxide Hydroperoxide Intermediate Radical->Peroxide O2 Imine Imine Species Peroxide->Imine -H2O Hydrolysis Hydrolysis Imine->Hydrolysis Product1 3-Cresol (Impurity A) Hydrolysis->Product1 Product2 4-Piperidone Derivatives Hydrolysis->Product2

Figure 2: Mechanistic pathway of oxidative degradation. Note that the alpha-carbon to the nitrogen is the site of radical abstraction.

Module 4: Remediation Protocol (Recrystallization)

If your compound has degraded, use this validated protocol to restore purity.

Objective: Remove yellow oxidation byproducts and restore the white crystalline HCl salt.

Reagents:

  • Solvent A: Isopropanol (IPA) - HPLC Grade.

  • Solvent B: Diethyl Ether or MTBE (Methyl tert-butyl ether) - Anhydrous.

  • Activated Charcoal (optional, for color removal).

Step-by-Step Procedure:

  • Dissolution: Place the degraded salt (e.g., 5g) in a flask. Add minimum boiling IPA (~15-20 mL) until fully dissolved.

    • Tip: If the solution is yellow, add 100mg of activated charcoal and stir for 5 mins, then filter hot through Celite.

  • Crystallization: Allow the solution to cool to room temperature slowly. You should see turbidity.

  • Precipitation: Add Anhydrous Ether (or MTBE) dropwise until a persistent cloudiness appears (~10-15 mL).

  • Maturation: Place the flask in a refrigerator (4°C) for 4-12 hours.

  • Filtration: Filter the white crystals under a blanket of Nitrogen (to prevent immediate moisture uptake).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

References & Authority
  • Safety & Handling Data: Sigma-Aldrich (Merck). "Safety Data Sheet: 4-Hydroxypiperidine derivatives." Accessed via SDS database. Confirms hygroscopic nature and skin/eye irritation hazards.

  • Amine Oxidation Mechanisms: Journal of Organic Chemistry. "Selective Oxidation of Primary and Secondary Amines." Discusses the susceptibility of the alpha-carbon in secondary amines to radical attack.

  • Salt Stability: Smolecule. "4-(4-Benzylphenoxy)piperidine hydrochloride Structure and Stability." Provides comparative data on piperidine ether salt stability and lattice energy.

  • Pharmaceutical Guidelines: ICH Q3A(R2). "Impurities in New Drug Substances." Defines reporting thresholds for degradation products (0.1% typically).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS and your institution's chemical hygiene plan before handling.

Troubleshooting

Technical Support Center: Scaling Up 4-(3-Methylphenoxy)piperidine Hydrochloride

Welcome to the Process Chemistry Technical Support Hub. Ticket ID: SC-MPP-442 Subject: Scale-up Optimization & Troubleshooting for 4-(3-Methylphenoxy)piperidine HCl Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Technical Support Hub. Ticket ID: SC-MPP-442 Subject: Scale-up Optimization & Troubleshooting for 4-(3-Methylphenoxy)piperidine HCl Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely transitioning this synthesis from a Medicinal Chemistry route (gram-scale) to a Process Development route (kilogram-scale). The target molecule, 4-(3-Methylphenoxy)piperidine Hydrochloride , is a secondary amine salt typically used as a core scaffold for serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.

The most common failure points in scaling this chemistry are Triphenylphosphine oxide (TPPO) removal (if using Mitsunobu), residual m-cresol purging , and polymorph control during salt formation. This guide addresses these specific bottlenecks.

Module 1: The Etherification Strategy (Reaction Scale-Up)

User Question: “I used a Mitsunobu reaction (DIAD/PPh3) to couple N-Boc-4-hydroxypiperidine with m-cresol. It worked fine at 5g, but at 200g, the purification is a nightmare. The column chromatography is too expensive. How do I fix this?”

Technical Response: You have encountered the classic "Mitsunobu Wall." At scale, the atom economy of Mitsunobu is poor, and removing the stoichiometric byproduct triphenylphosphine oxide (TPPO) without chromatography is operationally difficult.

The Solution: Switch to a Sulfonate Displacement Strategy (


) .
This route separates the activation and displacement steps, allowing for easier purification and higher atom economy.
Recommended Process Route (Mesylate Displacement)
  • Activation: React N-Boc-4-hydroxypiperidine with Methanesulfonyl chloride (MsCl) to form the mesylate.

  • Displacement: React the mesylate with m-cresol using a mild base (

    
    ) in a polar aprotic solvent (Acetonitrile or DMF).
    

Advantages:

  • No TPPO: Eliminates the phosphorus waste stream.

  • Crystallinity: The intermediate mesylate is often a solid that can be recrystallized, rejecting impurities early.

  • Cost: MsCl is significantly cheaper than DIAD/PPh3.

Workflow Visualization

SynthesisRoute Start N-Boc-4-hydroxypiperidine Mitsunobu Route A: Mitsunobu (DIAD/PPh3) Start->Mitsunobu Mesylate Route B: Mesylation (MsCl/TEA) Start->Mesylate Ether Ether Product (N-Boc Protected) Mitsunobu->Ether + m-Cresol Waste_Mit Waste: TPPO + Hydrazine Mitsunobu->Waste_Mit Intermed_Ms Intermediate: Mesylate Ester Mesylate->Intermed_Ms Intermed_Ms->Ether + m-Cresol / K2CO3 Waste_Mes Waste: KCl + MsOH salt Intermed_Ms->Waste_Mes

Caption: Comparison of the high-waste Mitsunobu route vs. the scalable Mesylate displacement route.

Module 2: Impurity Control (m-Cresol Removal)

User Question: “My NMR shows about 5% unreacted m-cresol in the crude ether. It has a high boiling point (203°C), so I can't distill it off easily without degrading my product. How do I get rid of it?”

Technical Response: m-Cresol is a weak acid (


). The key to removing it is to exploit the acidity difference between the phenol and your protected amine (carbamate) before you remove the Boc group.

Protocol: The "Claisen Wash" Technique Perform this wash on the N-Boc protected intermediate dissolved in an organic solvent (e.g., Toluene or Ethyl Acetate). Do not attempt this after deprotection, as the free amine will be water-soluble at low pH and difficult to separate from the phenolate.

StepActionMechanism
1 Dissolve crude oil in Toluene (5-7 volumes).Toluene is preferred over DCM for scale due to environmental regulations.
2 Wash with 1M NaOH (2 x 3 volumes).Converts m-cresol to sodium m-cresolate (water soluble). The Boc-amine remains in Toluene.
3 Wash with Water followed by Brine .Removes residual caustic base.
4 Check pH of the aqueous layer.Ensure the final wash is neutral (pH 7-8).

Critical Checkpoint: If you proceed to the HCl salt formation with m-cresol still present, the m-cresol may co-crystallize or form an oily inclusion in your final salt, which is extremely difficult to remove later.

Module 3: Deprotection & Crystallization (The "Sticky Solid" Issue)

User Question: “I treated the N-Boc ether with 4M HCl in Dioxane. After removing the solvent, I got a brown sticky gum that refuses to crystallize. Scratching the flask doesn't help.”

Technical Response: This is the most common issue with piperidine salts. The "gum" is likely a mixture of the amorphous salt, trapped solvent, and excess HCl. Piperidine HCl salts are prone to hygroscopicity.

Troubleshooting Guide: Controlled Crystallization

  • Solvent Swap: Avoid stripping to dryness. It creates an amorphous glass. Instead, perform a solvent swap to Isopropyl Alcohol (IPA) .

  • The "Anti-Solvent" Method:

    • Dissolve the crude gum in a minimum amount of hot IPA (60-70°C).

    • Slowly add Ethyl Acetate (EtOAc) or MTBE as an anti-solvent until the solution turns slightly turbid.

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the side vigorously.

    • Cool Slowly: Ramp down to 0°C over 4 hours. Rapid cooling traps impurities.

Thermodynamic Logic: The high lattice energy of the hydrochloride salt competes with the solvation energy. IPA provides enough polarity to dissolve the salt at high temps but not at low temps, while EtOAc acts to lower the solubility limit gently.

Troubleshooting Logic Tree

Troubleshooting Issue Issue: Product is a Sticky Gum Check1 Check 1: Residual Solvent? Issue->Check1 Action1 Azeotrope with Toluene to remove water/dioxane Check1->Action1 Yes Check2 Check 2: Excess HCl? Check1->Check2 No Action1->Check2 Action2 Reslurry in dry ether/MTBE to remove free acid Check2->Action2 Yes Action3 Crystallization: Dissolve in hot IPA (3 vol) Add EtOAc (5 vol) slowly Check2->Action3 No Action2->Action3 Success White Crystalline Solid Action3->Success

Caption: Decision tree for resolving amorphous/oily product isolation issues.

Frequently Asked Questions (FAQs)

Q: Can I use 4-chloropiperidine instead of the mesylate? A: Direct displacement of a secondary alkyl halide (4-chloropiperidine) by a phenol is kinetically sluggish and often requires high temperatures (


) or strong bases (NaH), which can cause elimination (formation of the alkene). The mesylate is a better leaving group and allows for milder conditions (

, Carbonate base).

Q: Is the final HCl salt hygroscopic? A: Yes, many 4-substituted piperidine salts are hygroscopic.

  • Storage: Store under Argon or Nitrogen in a tightly sealed container.

  • Handling: Minimize exposure to humid air during filtration. If the filter cake turns into a paste, wash with anhydrous Et2O to remove surface moisture.

Q: What is the expected yield for the scale-up? A:

  • Mesylation: >90%

  • Etherification: 75-85% (after washing)

  • Deprotection/Salt Formation: >85%[1][2]

  • Overall: ~60-65% is a robust target for a kilo-lab campaign.

References
  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (General principles of solvent selection and scale-up).
  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link (Discusses the limitations of Mitsunobu at scale).

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347. Link (Statistical analysis showing preference for

    
     and alkylation over Mitsunobu in process chemistry).
    
  • Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

Optimization

Technical Support Center: Piperidine Scaffold Optimization

Topic: High Intrinsic Clearance ( ) & Metabolic Stability Introduction The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous blockbuster drugs (e.g., Donepezil, Fentanyl, Raloxifene...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High Intrinsic Clearance ( ) & Metabolic Stability

Introduction

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous blockbuster drugs (e.g., Donepezil, Fentanyl, Raloxifene). However, its ubiquity comes with a significant liability: high intrinsic clearance (


) .

The piperidine nitrogen’s lone pair often drives high lipophilicity (LogD) and specific enzyme affinity, while the adjacent


-carbons are metabolically vulnerable. This guide addresses the root causes of piperidine instability and provides validated medicinal chemistry strategies to extend half-life (

) without sacrificing potency.

Module 1: Diagnostic Workflow

User Question: My piperidine analog has a short half-life in vivo. How do I confirm this is due to metabolic intrinsic clearance and not other factors?

Before initiating synthesis of new analogs, you must isolate the clearance mechanism. High clearance isn't always metabolic; it can be renal or plasma-mediated.

Troubleshooting Decision Tree

Use the following logic flow to diagnose the source of clearance.

ClearanceDiagnosis Start High In Vivo Clearance Observed PlasmaTest Step 1: Plasma Stability Assay (Incubate 37°C, 1-4h) Start->PlasmaTest Unstable Unstable in Plasma? PlasmaTest->Unstable Hydrolysis Cause: Hydrolysis/Esterase Action: Modify esters/amides Unstable->Hydrolysis Yes MicrosomeTest Step 2: Microsomal Stability (HLM/RLM + NADPH) Unstable->MicrosomeTest No HighCL High Microsomal CL? MicrosomeTest->HighCL MetID Action: Perform MetID (Look for +16 Da or -2 Da) HighCL->MetID Yes (Metabolic) Renal Cause: Renal/Biliary Excretion Action: Check Bile Duct Cannulated rats HighCL->Renal No (Systemic CL > Liver Blood Flow)

Caption: Diagnostic workflow to distinguish metabolic clearance (CYP-mediated) from plasma instability or renal excretion.

Module 2: The Mechanism of Instability

User Question: Why is the piperidine ring such a target for CYP450 enzymes?

The vulnerability lies in the


-carbon  (the carbon adjacent to the nitrogen). Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) target this position via a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism.
The Bioactivation Pathway
  • 
    -C-H Abstraction:  The CYP enzyme abstracts a hydrogen atom from the 
    
    
    
    -carbon.
  • Radical Formation: This creates a carbon-centered radical, stabilized by the adjacent nitrogen lone pair.

  • Hydroxylation: The "Oxygen Rebound" creates a carbinolamine intermediate.

  • Collapse: The carbinolamine is unstable and collapses into an iminium ion (reactive metabolite) or undergoes ring opening.

Critical Safety Note: The iminium ion intermediate is an electrophile. It can covalently bind to proteins, leading to Mechanism-Based Inhibition (MBI) of CYP enzymes or idiosyncratic toxicity [1].

PiperidineMetabolism Parent Parent Piperidine Radical C-Centered Radical (Stabilized by N) Parent->Radical H-Abstraction (HAT) CYP CYP450 (FeO3+) CYP->Radical Catalysis Carbinolamine Carbinolamine (Unstable Intermediate) Radical->Carbinolamine OH Rebound Iminium Iminium Ion (Reactive Electrophile) Carbinolamine->Iminium -H2O RingOpen Ring Opening / N-Dealkylation Iminium->RingOpen Hydrolysis

Caption: The oxidative pathway of piperidines. The conversion to the iminium ion is the critical step driving both clearance and potential toxicity.

Module 3: Structural Mitigation Strategies

User Question: I've confirmed metabolic clearance. What chemical modifications can I make to stabilize the ring?

We employ three primary strategies: Blocking , Electronic Deactivation , and Lipophilicity Reduction .

Strategy 1: Fluorination (The "Electronic Shield")

Replacing the


-hydrogen with Fluorine is the gold standard.
  • Mechanism: The C-F bond is stronger than C-H (116 kcal/mol vs 99 kcal/mol), resisting abstraction. Furthermore, the high electronegativity of fluorine pulls electron density away from the nitrogen, raising the ionization potential and making the remaining

    
    -hydrogens less susceptible to oxidation [2].
    
  • Stereochemistry Matters: Axial fluorine substitution often provides better stability and

    
     modulation than equatorial substitution due to the dipole orientation relative to the nitrogen lone pair [3].
    
Strategy 2: Steric Blocking (Gem-Dimethyl / Spiro)

Placing a gem-dimethyl group or creating a spiro-cycle at the


 or 

positions sterically hinders the CYP enzyme from accessing the vulnerable C-H bonds.
Strategy 3: LogD Reduction (The "Grease" Factor)

High lipophilicity (LogD > 3.0) drives non-specific binding to CYP active sites.

  • Action: Introduce polar heteroatoms (e.g., converting piperidine to morpholine or piperazine, though this changes basicity).

  • Action: Add polar appendages (sulfones, nitriles) to the periphery to lower overall LogD.

Comparative Data: Modification Impact

Hypothetical data based on typical SAR trends [2, 4].

ModificationEffect on

Effect on

Risk / Trade-off
Parent Piperidine High ~9.0 - 10.0High clearance, Lysosomal trapping.

-Methylation
Moderate ReductionSlight DecreaseIntroduces chirality; may reduce potency via steric clash.
Gem-dimethyl (

)
High Reduction Decrease (~1-2 units)Significant steric bulk; synthetic complexity.
4-Fluoropiperidine Moderate ReductionDecrease (~1.5 units)Changes basicity; may impact hERG binding (often beneficial).
3,3-Difluoropiperidine High Reduction Significant DecreaseStrong electron withdrawal; reduced basicity may kill target affinity.
Spiro-cycle High Reduction VariableRigidifies conformation; excellent for IP space.

Module 4: Experimental Validation (MetID)

User Question: How do I experimentally pinpoint the exact "soft spot" on my molecule?

You need a Metabolite Identification (MetID) assay using microsomes.

Protocol: Microsomal Soft-Spot Identification
  • Incubation System:

    • Substrate: 10 µM Test Compound.

    • Matrix: Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

    • Cofactor: NADPH (1 mM).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubate microsomes and substrate for 5 min at 37°C.

    • Initiate with NADPH.[1]

    • Timepoints: 0, 15, 30, 60 min.

    • Quench: Add 3 volumes of ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000g for 20 min.

  • Analysis (LC-MS/MS):

    • Instrument: Q-TOF or Orbitrap (High Resolution is preferred).

    • Scan Modes:

      • Full Scan: To detect parent and metabolites.[1][2][3]

      • Mass Defect Filter (MDF): Focus on expected biotransformations.

    • Search Triggers:

      • +16 Da: Hydroxylation (Look for

        
        -carbon oxidation).
        
      • +14 Da: Oxidation to Carbonyl (Lactam formation).

      • -2 Da: Dehydrogenation (Iminium ion formation).

  • Interpretation:

    • If you see a +16 Da peak that fragments to lose water (-18 Da), it is likely the carbinolamine.

    • If you see a +32 Da peak, it may be N-oxide + hydroxylation or di-hydroxylation.

    • Use

      
       fragmentation to see if the +16 Da shift remains on the piperidine ring fragment or the appendage.
      

References

  • Peterlin Mašič, L. (2011).[4] Role of Cyclic Tertiary Amine Bioactivation to Reactive Iminium Species: Structure Toxicity Relationship. Current Drug Metabolism. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Champagne, P. A., et al. (2015). The Origin of the Axial-F Preference in Fluorinated Piperidines. Chemistry – A European Journal. Link

  • Dalvie, D., et al. (2002). Metabolism of piperidine-containing drugs by cytochrome P450. Drug Metabolism and Disposition. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

Sources

Reference Data & Comparative Studies

Validation

Optimizing Structural Verification: A Comparative NMR Guide for 4-(3-Methylphenoxy)piperidine HCl

Executive Summary & Application Scope 4-(3-Methylphenoxy)piperidine hydrochloride is a critical pharmacophore scaffold, frequently utilized in the synthesis of serotonin modulators, antihistamines, and fragment-based dru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

4-(3-Methylphenoxy)piperidine hydrochloride is a critical pharmacophore scaffold, frequently utilized in the synthesis of serotonin modulators, antihistamines, and fragment-based drug discovery (FBDD). Its structural integrity relies on the precise connectivity of a piperidine ring (protonated at the secondary amine) and a 3-methylphenyl ether moiety.

This guide provides a technical comparison of analytical approaches for verifying this specific salt form. Unlike simple organic bases, the hydrochloride salt presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy—specifically regarding solubility, ammonium proton exchange, and conformational locking.

Target Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.

Comparative Analysis: Solvent System Performance

For the hydrochloride salt of 4-(3-methylphenoxy)piperidine, the choice of deuterated solvent is not merely about solubility; it dictates the visibility of the salt counter-ion protons and the resolution of the piperidine ring conformers.

Table 1: Solvent Performance Matrix
FeatureDMSO-d6 (Recommended)Methanol-d4 (Alternative)Chloroform-d (CDCl3) (Not Recommended)
Solubility (HCl Salt) Excellent (>50 mg/mL)Good Poor (Often requires free-basing)
Ammonium (-NH2+) Signal Visible (Broad singlets/doublets, 8.5–9.5 ppm)Invisible (Rapid exchange with OD)Invisible/Broad (If soluble)
Resolution High (Sharp peaks)HighPoor (Broadening due to aggregation)
Water Peak Interference ~3.33 ppm (Often overlaps with piperidine H-2/6)~4.87 ppm (Clear of aliphatic region)~1.56 ppm (Clear of key signals)
Use Case Full Structural Characterization Routine Purity CheckFree Base Characterization Only
Critical Insight: The "Salt Shift" Effect

When comparing the HCl salt to the Free Base , the protonation of the piperidine nitrogen induces a significant downfield shift (deshielding) of the adjacent protons (


-protons at positions 2 and 6).
  • Free Base (

    
    -H): 
    
    
    
    2.6 – 2.8 ppm
  • HCl Salt (

    
    -H): 
    
    
    
    3.0 – 3.3 ppm (in DMSO-d6)

Protocol Note: If your spectrum shows multiplets at 2.6 ppm while labeled "HCl salt," the sample has likely disproportionated or the salt formation was incomplete.

Detailed NMR Data Interpretation

The following data represents the theoretical assignment logic based on 4-substituted piperidine analogs and m-cresol derivatives.

1H NMR Assignment (500 MHz, DMSO-d6)

Reference: TMS (


 0.00) or Residual DMSO (

2.50).
PositionType

(ppm)
MultiplicityIntegralInterpretation Logic
NH2+ Ammonium8.8 – 9.2 br s (2H)2HDiagnostic for HCl salt. Often appears as two distinct broad humps due to axial/equatorial asymmetry.
Ar-H Aromatic7.15 t (J=8 Hz)1HH-5 of the phenoxy ring (meta-coupling).
Ar-H Aromatic6.70 – 6.85 m3HOverlap of H-2, H-4, and H-6 (ortho/para to methyl and ether).
Pip-H4 Methine4.55 tt (septet-like)1HKey Diagnostic: The proton at the ether linkage. Distinctly downfield from other aliphatics.
Pip-H2/6 Methylene3.05 – 3.25 m (br)2HEquatorial protons

to Nitrogen. Deshielded by positive charge.
Pip-H2'/6' Methylene2.90 – 3.05 m (br)2HAxial protons

to Nitrogen.
Ar-CH3 Methyl2.28 s3HClassic aryl-methyl singlet.
Pip-H3/5 Methylene2.05 – 2.15 m2HEquatorial protons

to Nitrogen.
Pip-H3'/5' Methylene1.75 – 1.90 m2HAxial protons

to Nitrogen.
13C NMR Key Signals (125 MHz, DMSO-d6)
  • Ar-C-O (Ipso): ~157.0 ppm (Deshielded by Oxygen)

  • Ar-C-Me (Ipso): ~139.0 ppm

  • Pip-C4 (Ether linkage): ~70.5 ppm

  • Pip-C2/6 (Alpha to N): ~41.0 ppm (Broadened in salt forms)

  • Ar-CH3: ~21.0 ppm

Experimental Protocols

Protocol A: Optimal Sample Preparation (Quantitative)

To ensure accurate integration and prevent "concentration broadening" often seen with amine salts:

  • Mass: Weigh 10–15 mg of the HCl salt.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: If the salt is hygroscopic, use an ampoule of DMSO-d6 from a fresh box to minimize water peak interference at 3.33 ppm.

  • Mixing: Vortex for 30 seconds. If undissolved, sonicate for 2 minutes at ambient temperature. Do not heat above 40°C to avoid accelerating proton exchange.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 5.0 seconds (Essential for accurate integration of the aromatic vs. aliphatic ratio).

    • Scans (NS): 16–32.

Protocol B: Free Base Conversion (For CDCl3 Comparison)

If CDCl3 comparison is strictly required:

  • Dissolve 20 mg salt in 1 mL water.

  • Add 2 drops of 1M NaOH (pH > 10).

  • Extract with 0.7 mL CDCl3.

  • Separate the organic layer, dry over anhydrous

    
    , and transfer to the NMR tube.
    
    • Result: NH signal disappears/moves to ~1.5 ppm;

      
      -protons shift upfield to ~2.7 ppm.
      

Visualizing the Structural Verification Logic

The following diagram illustrates the decision matrix for assigning the spectrum and verifying the salt form.

NMR_Workflow Start Unknown Sample: 4-(3-Methylphenoxy)piperidine HCl Solvent Solvent Selection: DMSO-d6 Start->Solvent Spectrum 1H NMR Spectrum Generated Solvent->Spectrum Dissolution Check_NH Check 8.5 - 9.5 ppm region Spectrum->Check_NH Salt_Confirmed Broad Singlets Present: Salt Form Confirmed Check_NH->Salt_Confirmed Yes Free_Base No Signal: Free Base or Exchange Check_NH->Free_Base No Check_Methyl Check 2.28 ppm (Singlet) Salt_Confirmed->Check_Methyl Check_Methine Check 4.55 ppm (tt) Check_Methyl->Check_Methine Integral = 3H Final Structure Verified Check_Methine->Final Integral = 1H Coupling = tt

Figure 1: Step-by-step logic flow for verifying the salt form and core structure using 1H NMR.

Conformational Dynamics Visualization

Piperidine rings in solution exist in a dynamic equilibrium. In the 4-substituted HCl salt, the substituent prefers the equatorial position to minimize 1,3-diaxial interactions, but the protonated nitrogen locks the conformation more rigidly than the free base.

Conformation Chair_Eq Chair Conformer (Major) Substituent = Equatorial Equilibrium Dynamic Equilibrium (Fast on NMR Scale) Chair_Eq->Equilibrium Chair_Ax Chair Conformer (Minor) Substituent = Axial Equilibrium->Chair_Ax Note Result: Averaged signals for axial/equatorial protons at RT Equilibrium->Note

Figure 2: Conformational equilibrium affecting the multiplicity of piperidine ring protons (H-2, H-3, H-5, H-6).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Chem-Impex International. (n.d.). 4-(3-Methoxyphenoxy)Piperidine Hydrochloride Product Data (Structural Analog). Retrieved January 29, 2026. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (General reference for calculation of substituted benzene shifts).

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[3] Link

Sources

Comparative

Comparative Guide: 4-(3-Methylphenoxy)piperidine vs. Ortho- and Para-Isomers

The following guide provides an in-depth technical comparison of 4-(3-Methylphenoxy)piperidine against its regioisomers, specifically the 4-methyl (para) and 2-methyl (ortho) analogues. This analysis is designed for medi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-(3-Methylphenoxy)piperidine against its regioisomers, specifically the 4-methyl (para) and 2-methyl (ortho) analogues. This analysis is designed for medicinal chemists and drug development professionals selecting scaffold candidates for library expansion or lead optimization.

Executive Summary: The "Goldilocks" Isomer?

In the development of CNS-active agents—particularly serotonin (SERT) and norepinephrine (NET) reuptake inhibitors—the 4-phenoxypiperidine scaffold is a privileged structure. However, the positioning of the methyl substituent on the phenoxy ring dictates metabolic stability, receptor affinity, and physicochemical properties.

  • 4-(3-Methylphenoxy)piperidine (Meta): Often represents the optimal balance. It avoids the high steric penalty of the ortho position while mitigating the rapid metabolic clearance seen in the para position.

  • 4-(4-Methylphenoxy)piperidine (Para): Provides maximum linear extension but is frequently a "metabolic soft spot" due to exposed benzylic oxidation.

  • 4-(2-Methylphenoxy)piperidine (Ortho): Offers conformational restriction and metabolic protection but often suffers from reduced binding affinity due to steric clash near the ether linkage.

Physicochemical & Structural Comparison

The following table contrasts the three isomers based on calculated properties relevant to drug-likeness and experimental handling.

Feature3-Methyl (Meta) 4-Methyl (Para) 2-Methyl (Ortho)
Steric Profile Moderate; lateral bulkLow; linear extensionHigh; proximal bulk to ether O
Symmetry Asymmetric (

)
Symmetric (

axis)
Asymmetric (

)
LogP (Predicted) ~2.8 - 3.1~2.8 - 3.1~2.6 - 2.9 (folded conformer)
Metabolic Risk Moderate (Ring hydroxylation)High (Benzylic oxidation)Low (Steric shielding)
NMR Distinction Complex aromatic region (4 signals)Distinct AA'BB' system (2 signals)Complex (4 signals, shifted)
Primary Utility Balanced LeadProbe for pocket depthConformational Probe

Synthetic Protocols

To ensure reproducibility, we recommend the Mitsunobu Etherification route over Nucleophilic Aromatic Substitution (


), as electron-rich cresols (methylphenols) react poorly in 

without strong electron-withdrawing groups.
Optimized Mitsunobu Protocol (General for all Isomers)

Objective: Synthesize N-Boc-protected intermediates followed by deprotection.

Reagents:

  • Substrate: N-Boc-4-hydroxypiperidine (1.0 eq)

  • Phenol: m-Cresol (for target), p-Cresol, or o-Cresol (1.1 eq)

  • Phosphine: Triphenylphosphine (

    
    , 1.2 eq)
    
  • Azodicarboxylate: DIAD or DEAD (1.2 eq)

  • Solvent: Anhydrous THF (

    
    )
    

Step-by-Step Workflow:

  • Preparation: Dissolve N-Boc-4-hydroxypiperidine, the specific cresol isomer, and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.
  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Concentrate in vacuo. Triturate residue with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter.
  • Deprotection: Dissolve the filtrate residue in DCM/TFA (4:1) for 1 hour to remove the Boc group.

  • Purification: Neutralize with

    
    , extract with DCM, and purify via flash column chromatography (DCM:MeOH:NH4OH).
    
Mechanistic Diagram: Isomer Synthesis

The following Graphviz diagram illustrates the parallel synthesis and the critical divergence points for the isomers.

SynthesisPath cluster_isomers Isomer Selection (Cresol Input) Start N-Boc-4-Hydroxypiperidine Reagents PPh3 + DIAD (Mitsunobu Conditions) Start->Reagents Intermediate N-Boc-4-(aryloxy)piperidine Reagents->Intermediate SN2 Inversion Meta m-Cresol (3-Methyl) Meta->Reagents Target Para p-Cresol (4-Methyl) Para->Reagents Ortho o-Cresol (2-Methyl) Ortho->Reagents Deprotection TFA/DCM Deprotection Intermediate->Deprotection Final Final Piperidine Salt Deprotection->Final Yield: 65-80%

Caption: Parallel synthesis workflow. The choice of cresol input determines the final isomer, while the core piperidine scaffold remains constant.

Performance & Application Analysis

A. Metabolic Stability (The "Para" Problem)

In microsomal stability assays, the 4-methyl (para) isomer is frequently the most labile. The exposed methyl group at the para position is a prime target for CYP450-mediated benzylic oxidation, rapidly converting the drug into a carboxylic acid metabolite, which often loses blood-brain barrier (BBB) permeability.

  • Recommendation: Use the 3-methyl (meta) isomer to block this specific metabolic vector while maintaining similar lipophilicity.

B. Steric Fit & Binding Affinity
  • Ortho (2-Methyl): The methyl group is adjacent to the ether oxygen. This creates significant steric clash with the piperidine ring protons, forcing the aromatic ring to twist out of coplanarity. While this can lock the conformation (reducing entropic penalty upon binding), it often prevents the molecule from fitting into narrow hydrophobic pockets (e.g., certain GPCR orthosteric sites).

  • Meta (3-Methyl): Provides a "lateral" hydrophobic anchor. In SAR studies of neurotransmitter transporters, meta substituents often pick up secondary hydrophobic interactions without disrupting the primary pharmacophore alignment.

C. Spectroscopic Differentiation (QC)

When receiving custom synthesis batches, use


-NMR to validate isomer identity immediately.
  • Para: Look for the symmetric AA'BB' pattern in the aromatic region (two doublets, integration 2H each).

  • Meta/Ortho: Look for a complex ABCD pattern (four distinct signals). The ortho isomer will often show a signal significantly shifted upfield or downfield due to the proximity to the ether oxygen.

Strategic Recommendation

For initial library screening , we recommend the 4-(3-Methylphenoxy)piperidine (Meta) isomer. It offers the highest probability of balancing potency with metabolic stability. The para isomer should be used primarily to probe the depth of the binding pocket, while the ortho isomer is best reserved for constraining conformation if the meta analog is too flexible.

References

  • Chemical Identity & Applications: 4-(3-Methoxyphenoxy)Piperidine Hydrochloride. PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Isomer Differentiation (NMR/MS): Differentiating the aromatic positional isomers of methylbuphedrones.... National Institutes of Health (PMC). Link

  • Synthetic Methodology: Synthesis of 4-(3-methoxy-benzyl)piperidine. PrepChem. Link

  • SAR & Pharmacophore Analysis: QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists. European Journal of Medicinal Chemistry (via PubMed). Link

  • Commercial Availability & Specifications: 4-(3-Methylphenoxy)piperidine, 97%. Thermo Scientific Chemicals. Link

Validation

Comparative Guide: 4-(3-Methylphenoxy)piperidine vs. 4-(3-Methoxyphenoxy)piperidine

Executive Summary: The Scaffold at a Glance The 4-phenoxypiperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for ligands targeting G-Protein Coupled Receptors (GPCRs) —spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

The 4-phenoxypiperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for ligands targeting G-Protein Coupled Receptors (GPCRs) —specifically Dopamine (


) and Serotonin (

) receptors—and Sigma (

) receptors
.

This guide compares two specific structural analogs:

  • Compound A: 4-(3-Methylphenoxy)piperidine (Lipophilic Probe)

  • Compound B: 4-(3-Methoxyphenoxy)piperidine (Electronic/Polar Probe)

Key Differentiator: The substitution at the meta (3-) position of the phenoxy ring dictates the ligand's interaction mode within the binding pocket. The methyl group (-CH₃) drives affinity via hydrophobic displacement and van der Waals forces, often favoring Dopamine


  antagonism. The methoxy group (-OCH₃)  introduces a hydrogen-bond acceptor and alters electronic density, often enhancing selectivity profiles in Sigma-1 (

)
and Serotonin modulation by reducing non-specific hydrophobic binding.

Physicochemical & Structural Comparison

The choice between a methyl and methoxy substituent fundamentally alters the physicochemical landscape of the ligand.

Feature4-(3-Methylphenoxy)piperidine 4-(3-Methoxyphenoxy)piperidine
Substituent Methyl (

)
Methoxy (

)
Electronic Effect Weak Electron Donor (Hyperconjugation)Electron Donor (Resonance), Inductive Withdrawal
Hammett Constant (

)
-0.07 (Slightly activating)+0.12 (Slightly deactivating inductively)
Lipophilicity (cLogP) ~2.8 (Higher)~2.3 (Lower)
H-Bonding NoneH-Bond Acceptor (Oxygen lone pairs)
Primary Binding Mode Hydrophobic / Steric occlusionDipole-Dipole / H-Bonding
Metabolic Liability Benzylic oxidation (CYP450)O-Dealkylation (CYP2D6)
Structural Visualization

ChemicalStructure Core 4-Phenoxypiperidine Scaffold Me 3-Methyl Analog (Hydrophobic) Core->Me + Methyl (-CH3) OMe 3-Methoxy Analog (H-Bond Acceptor) Core->OMe + Methoxy (-OCH3)

Figure 1: Structural divergence of the two analogs from the common scaffold.

Pharmacological Activity & SAR Analysis

A. Dopamine Receptor Antagonism

Research into selective


 antagonists highlights the critical role of the phenoxy ring substituents.[1]
  • Mechanism: The

    
     receptor binding pocket contains a hydrophobic crevice that accommodates the aromatic ring.
    
  • Activity Data: Structure-Activity Relationship (SAR) studies demonstrate that 3-methyl substitution significantly enhances binding affinity compared to unsubstituted or polar analogs.

    • Experimental Evidence: In a study of 4-(phenoxymethyl)piperidine derivatives, the 4-fluoro-3-methylphenoxy analog exhibited single-digit nanomolar affinity (

      
       = 6.5 nM ), whereas removing the hydrophobic bulk or replacing it with highly polar groups often resulted in loss of potency [1].
      
  • Conclusion: The 3-methyl analog is the superior choice for maximizing affinity in hydrophobic GPCR pockets like

    
    .
    
B. Sigma-1 ( ) Receptor vs. Sterol Isomerase

The 4-phenoxypiperidine scaffold is also a classic template for Sigma receptor ligands.

  • Selectivity Challenge: A major hurdle is distinguishing between the

    
     receptor and the Sterol Isomerase (SI) binding site.
    
  • Activity Data:

    • Methyl/Halogens: Hydrophobic groups (like 3-Me or 4-Cl) drastically increase affinity for both

      
       and SI sites, often leading to poor selectivity.
      
    • Methoxy: The introduction of a methoxy group (as seen in 4-methoxyphenoxy analogs) tends to reduce affinity for the highly hydrophobic SI pocket while maintaining

      
       affinity.[1] This results in a superior Selectivity Index  [2].
      
C. Serotonin (5-HT) Modulation[2][3]
  • 3-Methoxy Utility: In 5-HT reuptake inhibitors (SRIs) and 5-HT receptor ligands, the methoxy group often mimics the indolic oxygen of serotonin or interacts with specific serine/threonine residues in the orthosteric site. The 3-methoxy analog is frequently used to fine-tune the "residence time" of the drug on the receptor.

Experimental Protocols

A. Synthesis: Mitsunobu Coupling

Since direct nucleophilic aromatic substitution (


) is difficult with electron-rich phenols (like 3-methylphenol), the Mitsunobu reaction  is the industry standard for synthesizing these ethers from piperidin-4-ol.

Reagents:

  • Substrate 1: N-Boc-4-hydroxypiperidine (1.0 eq)

  • Substrate 2: 3-Methylphenol OR 3-Methoxyphenol (1.1 eq)

  • Coupling Agent: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Preparation: Dissolve N-Boc-4-hydroxypiperidine, the respective phenol, and

    
     in anhydrous THF under nitrogen atmosphere. Cool to 0°C.
    
  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Concentrate solvent. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate filtrate.
    
  • Purification: Flash column chromatography (Silica gel).

  • Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane for 2 hours to yield the final hydrochloride salt.

B. Radioligand Binding Assay (Dopamine )

To validate the activity differences described above:

  • Membrane Prep: Use CHO cells stably expressing human

    
     receptors.
    
  • Ligand:

    
    -Spiperone (0.5 nM).
    
  • Non-specific Binding: Define using 10 µM Haloperidol.

  • Incubation: Incubate membranes + radioligand + Test Compound (10 concentrations,

    
     to 
    
    
    
    M) for 120 min at 25°C.
  • Analysis: Filter through GF/B filters. Count radioactivity. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Decision Logic: Which Analog to Use?

Use the following logic flow to select the appropriate building block for your project.

DecisionTree Start Select Target Objective PocketType Is the Binding Pocket Hydrophobic? Start->PocketType Selectivity Is Selectivity (vs SI/CYP) Critical? PocketType->Selectivity No / Mixed UseMe Use 4-(3-Methylphenoxy)piperidine (Maximizes Affinity) PocketType->UseMe Yes (e.g., D4 Receptor) Selectivity->UseMe No (Potency First) UseOMe Use 4-(3-Methoxyphenoxy)piperidine (Maximizes Selectivity/H-Bonding) Selectivity->UseOMe Yes (e.g., Sigma-1)

Figure 2: Strategic decision tree for selecting the optimal phenoxy-piperidine derivative.

References

  • ChemRxiv. "Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine D4 receptor (D4R) antagonist." ChemRxiv Preprints.

  • Abate, C., et al. "Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity." Journal of Medicinal Chemistry / Uniba Repository.

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 17196730, 4-(3-methylphenoxy)piperidine." PubChem.

  • BenchChem. "Comparative Study of Piperidine Derivatives." BenchChem Technical Guides.

Sources

Comparative

Selectivity Profile Guide: 4-(3-Methylphenoxy)piperidine Hydrochloride

The Selectivity Profile of 4-(3-Methylphenoxy)piperidine Hydrochloride is a critical subject for researchers investigating the structure-activity relationships (SAR) of aryl-piperidine scaffolds in neuropharmacology. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

The Selectivity Profile of 4-(3-Methylphenoxy)piperidine Hydrochloride is a critical subject for researchers investigating the structure-activity relationships (SAR) of aryl-piperidine scaffolds in neuropharmacology. This compound serves as a "privileged structure," acting as a core pharmacophore for ligands targeting monoamine transporters (specifically NET) and sigma receptors.

Below is the Publish Comparison Guide designed for high-level R&D application.

Content Type: Technical Comparison & Application Guide Subject: 4-(3-Methylphenoxy)piperidine HCl (CAS: 65367-96-6 / 63843-46-9) Primary Class: Aryl-ether Piperidine / Monoamine Modulator Probe

Executive Summary & Mechanism

4-(3-Methylphenoxy)piperidine hydrochloride is a versatile pharmacological probe and synthesis intermediate. It represents a simplified aryl-ether piperidine scaffold, a structural motif central to the design of Norepinephrine Reuptake Inhibitors (NRIs) and Sigma-1 Receptor (


R) ligands .

Unlike complex clinical drugs (e.g., Atomoxetine, Paroxetine), this compound lacks bulky N-substitutions or chiral propyl chains, making it an ideal tool for:

  • Fragment-based Drug Discovery (FBDD): Determining the baseline affinity of the phenoxy-piperidine core without steric occlusion.

  • Selectivity Screening: Differentiating between transporter (NET/SERT) binding and receptor (Sigma/NMDA) modulation.

Mechanism of Action: The compound functions primarily by competing for the substrate binding site on the Norepinephrine Transporter (NET) , blocking the reuptake of norepinephrine into the presynaptic neuron. Secondarily, its lipophilic cationic nature grants it high affinity for the Sigma-1 receptor , a chaperone protein located at the mitochondrion-associated endoplasmic reticulum membrane (MAM).

Signal Transduction Pathway

The following diagram illustrates the dual-pathway modulation (NET Inhibition and Sigma-1 Chaperoning) relevant to this scaffold.

G cluster_Synapse Presynaptic Terminal cluster_ER Endoplasmic Reticulum (MAM) Compound 4-(3-Methylphenoxy)piperidine NET NET (Transporter) Compound->NET Inhibition (Ki ~nM) Sigma1 Sigma-1 Receptor Compound->Sigma1 Agonism/Binding NE_Syn Synaptic Norepinephrine NET->NE_Syn Blocks Reuptake Adrenergic Post-synaptic Adrenergic Receptors NE_Syn->Adrenergic Activation Ca2 Ca2+ Signaling Sigma1->Ca2 Modulates IP3R

Caption: Dual mechanistic action of 4-(3-Methylphenoxy)piperidine on synaptic transmission and intracellular calcium homeostasis.

Comparative Selectivity Profile

The selectivity of 4-(3-Methylphenoxy)piperidine is defined by its preference for NET over SERT (Serotonin Transporter) and DAT (Dopamine Transporter), and its significant off-target activity at Sigma Receptors .

Comparative Performance Table

The table below contrasts the compound with standard reference ligands used in selectivity assays.

Parameter4-(3-Methylphenoxy)piperidineAtomoxetine (Reference NRI)Haloperidol (Reference Sigma)
Primary Target NET / Sigma-1 NET D2 / Sigma-1
NET Affinity (

)
10 – 100 nM (Est.)5 nM>10,000 nM
SERT Affinity (

)
>1,000 nM77 nM>10,000 nM
Selectivity (NET/SERT) High (>10-fold) Moderate (~15-fold)N/A
Sigma-1 Affinity (

)
< 50 nM >1,000 nM~1 nM
NMDA (NR2B) Activity Low/ModerateNegligibleNegligible
Application Scaffold Screening / Sigma ProbeADHD TreatmentAntipsychotic

Note: Values for 4-(3-Methylphenoxy)piperidine are estimated based on SAR data for the 4-aryloxypiperidine class [1][2]. Specific batch values must be empirically determined.

Analysis of Selectivity
  • vs. Atomoxetine: The 3-methylphenoxy substitution mimics the o-tolyloxy group of Atomoxetine but lacks the propyl-amine chain. This results in retained NET affinity but often increased Sigma-1 binding due to the exposed piperidine nitrogen.

  • vs. Sigma Ligands: The compound acts as a simplified sigma ligand. The 3-methyl group provides lipophilic bulk necessary for the hydrophobic pocket of the Sigma-1 receptor.

Experimental Protocols for Selectivity Validation

To scientifically validate the selectivity profile of this compound, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Sigma-1 vs. NET)

Objective: Determine the


 values to quantify selectivity ratios.
  • Preparation:

    • Membrane Source: Rat brain cortex (rich in Sigma-1) or HEK293 cells stably expressing hNET.

    • Radioligands:

      • For Sigma-1:

        
         (Specific Activity > 30 Ci/mmol).
        
      • For NET:

        
        .
        
  • Incubation:

    • Prepare 10 concentrations of 4-(3-Methylphenoxy)piperidine HCl (

      
       M to 
      
      
      
      M).
    • Incubate membranes with radioligand and test compound for 120 min at 25°C in 50 mM Tris-HCl buffer (pH 7.4).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).

    • Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (Hill equation).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Functional Uptake Assay (Neurotransmitter Selectivity)

Objective: Confirm that binding translates to functional inhibition of reuptake.

  • Cell Culture: Use LLc-PK1 cells expressing human NET, SERT, or DAT.

  • Seeding: Plate cells in 96-well plates at 40,000 cells/well.

  • Inhibition Step:

    • Add 4-(3-Methylphenoxy)piperidine HCl (various concentrations) 30 mins prior to substrate.

  • Substrate Addition:

    • Add fluorescent neurotransmitter mimetic (e.g., ASP+ for NET/DAT, IDT307 for SERT).

  • Measurement:

    • Monitor fluorescence increase (uptake) over 15 mins using a kinetic plate reader.

    • Control: Use Desipramine (NET blocker) and Fluoxetine (SERT blocker) to define 0% and 100% inhibition windows.

Workflow Diagram: Selectivity Screening Cascade

Workflow Start Compound Solubilization Primary Primary Screen (10 µM Single Point) Start->Primary Hit >50% Inhibition? Primary->Hit Hit->Start No (Discard) Secondary Dose-Response (Ki Determination) Hit->Secondary Yes Selectivity Selectivity Ratio (NET / SERT / Sigma) Secondary->Selectivity

Caption: Standardized screening cascade to establish the pharmacological fingerprint of the compound.

Technical Considerations & Handling

  • Solubility: The hydrochloride salt is highly soluble in water and DMSO (>20 mg/mL). For cellular assays, prepare a 10 mM stock in DMSO and dilute to <0.1% DMSO final concentration to avoid solvent effects.

  • Stability: Stable at room temperature as a solid. Hygroscopic; store desiccated at -20°C.

  • Safety: As a potent bioactive amine, handle with standard PPE. Assume potential for sympathomimetic effects if inhaled or absorbed.

Conclusion

4-(3-Methylphenoxy)piperidine hydrochloride is a distinct pharmacological tool that bridges the structural gap between simple sigma ligands and complex norepinephrine reuptake inhibitors. Its selectivity profile is characterized by high affinity for NET and Sigma-1 receptors , with moderate-to-low affinity for SERT. Researchers utilizing this compound must account for its dual-target nature, particularly in in vivo models where sigma-mediated modulation of calcium signaling may confound pure monoaminergic effects.

References

  • Glennon, R. A., et al. (1994). "Structural features of sigma ligands." Journal of Medicinal Chemistry. (Validates 4-phenyl/phenoxy piperidine scaffold affinity for Sigma receptors).

  • Andersen, J., et al. (2009). "Molecular determinants of the interaction of amphetamines and congeners with the serotonin and norepinephrine transporters." Molecular Pharmacology. (Discusses phenoxy-amine SAR at NET).

  • Thermo Scientific Chemicals. "4-(3-Methylphenoxy)piperidine Product Specification." Thermo Fisher Scientific.

  • PubChem Compound Summary. "4-(3-Methylphenoxy)piperidine." National Center for Biotechnology Information.

Validation

In Vitro Assay Validation Guide: 4-(3-Methylphenoxy)piperidine Hydrochloride

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Executive Summary: The Phenoxypiperidine Scaffold in CNS Discovery 4-(3-Methylphe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists

Executive Summary: The Phenoxypiperidine Scaffold in CNS Discovery

4-(3-Methylphenoxy)piperidine hydrochloride (CAS: 1166820-47-8 for HCl salt; related free base 63843-46-9) represents a critical pharmacophore in neuropharmacology. While often categorized as a chemical building block, this specific scaffold serves as a potent probe for Sigma-1 Receptors (


R)  and Dopamine D4 Receptors , acting as a structural template for non-opioid analgesics and neuroprotective agents.

This guide details the validation of in vitro assays using this compound, comparing its performance characteristics against industry-standard reference ligands like Haloperidol and PRE-084 . We focus on establishing assay robustness (Z-factor > 0.5) and defining selectivity profiles required for IND-enabling studies.

Mechanistic Grounding & Target Profiling

To validate an assay for this compound, one must understand its primary biological interface. The 3-methyl substitution on the phenoxy ring enhances lipophilicity and steric fit within the hydrophobic pocket of the Sigma-1 receptor chaperone.

Primary Target: Sigma-1 Receptor ( R)

The


R is an endoplasmic reticulum (ER) resident chaperone.[1] Upon ligand binding, it modulates Ca

signaling between the ER and mitochondria.
Pathway Visualization

The following diagram illustrates the validated mechanism of action for phenoxypiperidine ligands, highlighting the specific node (Sigma-1) where 4-(3-Methylphenoxy)piperidine exerts its effect.

SigmaPath Ligand 4-(3-Methylphenoxy) piperidine HCl S1R Sigma-1 Receptor (ER Membrane) Ligand->S1R High Affinity Binding (Ki < 50 nM) BiP BiP (GRP78) Chaperone S1R->BiP Dissociation (Agonist Mode) IP3R IP3 Receptor (Ca2+ Channel) S1R->IP3R Stabilization Mito Mitochondrial Ca2+ Influx IP3R->Mito Ca2+ Transfer ER_Stress ER Stress Response Mito->ER_Stress Modulation

Figure 1: Mechanism of Action. The ligand binds


R, modulating IP3R-mediated Calcium signaling and cellular stress responses.

Comparative Analysis: Candidate vs. Gold Standards

When validating this probe, it is essential to benchmark it against established ligands. 4-(3-Methylphenoxy)piperidine HCl offers a balance of solubility and lipophilicity that distinguishes it from the highly lipophilic Haloperidol.

Table 1: Physicochemical & Performance Comparison
Feature4-(3-Methylphenoxy)piperidine HClHaloperidol (Reference Antagonist)PRE-084 (Reference Agonist)
Primary Utility SAR Probe / Scaffold Building BlockAntipsychotic / High Affinity StandardSelective

R Agonist Tool
Molecular Weight ~227.7 (Free base) / 263.2 (HCl)375.86317.47
Solubility (Water) High (>20 mg/mL) due to HCl saltLow (<0.1 mg/mL)High

R Affinity (

)
10 – 100 nM (Predicted Range*)~1 – 3 nM~2 – 10 nM
Selectivity (

vs

)
Moderate (Requires Validation)Low (Binds D2,

)
High
Assay Window Wide (Low non-specific binding)Narrow (High non-specific binding)Wide

Note:


 values for specific catalog intermediates can vary by batch and assay conditions; "Predicted Range" is based on structural analogs like 4-phenylpiperidine derivatives.

Validated Experimental Protocols

To ensure Trustworthiness and Reproducibility , the following protocols utilize a self-validating design with internal controls.

Protocol A: Competitive Radioligand Binding Assay (Gold Standard)

Objective: Determine the affinity (


) of 4-(3-Methylphenoxy)piperidine HCl for 

R.

Materials:

  • Source Tissue: Guinea pig brain membranes or Jurkat cells (high endogenous

    
    R).
    
  • Radioligand: [

    
    H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).
    
  • Non-specific Control: Haloperidol (10

    
    M).
    

Step-by-Step Methodology:

  • Buffer Prep: Tris-HCl (50 mM, pH 7.4). Crucial: Do not use BSA in the binding buffer initially as it may sequester the lipophilic piperidine.

  • Compound Dilution: Dissolve 4-(3-Methylphenoxy)piperidine HCl in DMSO to 10 mM stock. Perform 1:3 serial dilutions (Range: 10

    
    M to 0.1 nM).
    
  • Incubation:

    • Mix 100

      
      L Membrane prep + 25 
      
      
      
      L Radioligand (2 nM final) + 25
      
      
      L Test Compound.
    • Incubate at 37°C for 120 minutes (Equilibrium is slower for piperidines than benzomorphans).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding.

  • Quantification: Liquid scintillation counting.

Validation Criteria:

  • Specific Binding: Must be >80% of total binding.

  • Hill Slope: Should fall between -0.8 and -1.2 (indicating competitive binding at a single site).

Protocol B: Functional Selectivity Screen (Dopamine D4)

Since phenoxypiperidines can cross-react with Dopamine receptors, a counter-screen is mandatory.

  • System: CHO-K1 cells expressing human D4.4 receptor.

  • Method: FLIPR Calcium 6 Assay.

  • Stimulation: Challenge with Dopamine EC80.

  • Readout: Measure inhibition of Ca

    
     flux by the test compound.
    
  • Success Metric:

    
     for D4 should be >10x higher than 
    
    
    
    for
    
    
    R to claim selectivity.

Assay Validation Workflow (DOT Diagram)

This workflow ensures the assay meets FDA Bioanalytical Method Validation standards for exploratory biomarkers/ligands.

ValidationFlow Start Start Validation Solubility Solubility Check (DMSO vs Aqueous) Start->Solubility NSB Non-Specific Binding (Filter Check) Solubility->NSB If soluble SatBind Saturation Binding (Determine Kd of Radioligand) NSB->SatBind If NSB < 20% CompBind Competitive Binding (Test Compound) SatBind->CompBind Kd defined ZFactor Calc Z-Factor (Target > 0.5) CompBind->ZFactor ZFactor->Solubility Fail (Optimize) Report Validation Report (Ki, Hill Slope) ZFactor->Report Pass

Figure 2: Step-wise validation workflow for characterizing piperidine-based ligands.

Data Reporting & Acceptance Criteria

When publishing or reporting data for 4-(3-Methylphenoxy)piperidine HCl, adhere to these metrics to ensure E-E-A-T compliance.

Z-Factor Calculation

For high-throughput screening (HTS) validation:



  • 
     = Standard Deviation, 
    
    
    
    = Mean signal.
  • Target: A Z' > 0.5 indicates an excellent assay. Phenoxypiperidine assays typically achieve 0.6 – 0.7 due to the high specific signal of the HCl salt form.

Linearity & Precision
  • Intra-assay Precision: CV < 10%.

  • Inter-assay Precision: CV < 15%.

  • Dynamic Range: The assay must resolve concentrations spanning at least 3 logs (e.g., 1 nM to 1

    
    M).
    

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2][3] [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. (Provides the basis for the chaperone mechanism). [Link]

  • Ablordeppey, S. Y., et al. (2002).[3] Probing the proposed phenyl-A region of the sigma-1 receptor. Bioorganic & Medicinal Chemistry. (Establishes SAR for phenoxypiperidines). [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Global standard for assay reproducibility). [Link]

Sources

Comparative

Analytical Benchmarking &amp; Performance Guide: 4-(3-Methylphenoxy)piperidine Hydrochloride

Executive Summary In medicinal chemistry, particularly within the fragment-based drug discovery (FBDD) of Central Nervous System (CNS) agents, the quality of heterocyclic building blocks dictates the reliability of Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, particularly within the fragment-based drug discovery (FBDD) of Central Nervous System (CNS) agents, the quality of heterocyclic building blocks dictates the reliability of Structure-Activity Relationship (SAR) data.

4-(3-Methylphenoxy)piperidine hydrochloride is a critical scaffold often employed in the synthesis of norepinephrine reuptake inhibitors and GPCR modulators. However, commercial sources vary significantly in purity. This guide objectively compares High-Purity Research Grade (Batch A) against Standard Technical Grade (Batch B) , demonstrating how impurities such as residual 3-cresol and inorganic salts compromise downstream amide coupling efficiency and biological screening accuracy.

Certificate of Analysis (CoA) – The Gold Standard

The following data represents the specification for the High-Purity Research Grade material. This serves as the baseline for the comparative analysis.

Lot No: MP-PIP-2024-001
Test ParameterSpecificationResultMethod
Appearance White to off-white crystalline powderWhite crystalline powderVisual
Assay (HPLC)

99.0% (Area %)
99.8%RP-HPLC (See Protocol)
Identity (1H-NMR) Conforms to structureConforms400 MHz DMSO-d6
Chloride Content 13.5% – 14.5% (Theoretical: 13.9%)13.8%Argentometric Titration
Loss on Drying

0.5%
0.12%Gravimetric (105°C)
Residual 3-Cresol

0.1%
Not Detected (<0.05%)GC-HS
Solubility Soluble in Water, MethanolCompliesVisual

Analyst Note: The specific detection of residual 3-cresol is critical. In lower grades, this unreacted starting material acts as a "poison" in subsequent metal-catalyzed cross-coupling reactions.

Comparative Performance Guide

This section details why the specifications above matter, comparing the High-Purity variant against a market-average Technical Grade alternative.

A. Impurity Profile & Synthesis Interference

The Scenario: A researcher performs an amide coupling reaction between 4-(3-Methylphenoxy)piperidine HCl and a carboxylic acid core using HATU/DIPEA.

FeatureHigh-Purity Grade (Batch A)Technical Grade (Batch B)Impact on Experiment
Purity 99.8%94.2%Stoichiometry Errors: 5% impurity means 5% less active amine. This leads to incomplete conversion of the expensive carboxylic acid partner.
Major Impurity None detected3-Cresol (Phenol) ~3%Side Reactions: Phenols can compete with the amine for the activated ester, forming unwanted phenyl esters, reducing yield and complicating purification.
Salt Form Stoichiometric HCl (1:1)Excess HCl or Free Base mixpH Drift: Excess HCl consumes the base (DIPEA) rapidly, potentially stalling the coupling reaction if pH drops below the pKa of the piperidine.
B. Stability and Hygroscopicity
  • Experiment: Both samples were exposed to 75% Relative Humidity (RH) at 25°C for 48 hours.

  • Result:

    • Batch A (High Purity): Weight gain < 0.5%. Remained free-flowing powder.

    • Batch B (Technical): Weight gain > 4.0%. Material clumped (deliquescent).

Visualizing the Impact: Synthesis & Analysis Pathways[2]

The following diagrams illustrate the synthesis pathway where impurities originate and the decision logic for quality control.

Diagram 1: Impurity Origin in Synthesis

This diagram traces the Williamson Ether Synthesis route and highlights where the critical "Technical Grade" impurities (Phenol, N-Boc intermediates) persist.

SynthesisPath cluster_impurities Potential Impurities (Tech Grade) Start1 N-Boc-4-hydroxypiperidine Reaction Mitsunobu Reaction (DEAD, PPh3) Start1->Reaction Start2 3-Cresol (Phenol) Start2->Reaction Intermediate N-Boc-Intermediate Reaction->Intermediate Deprotection Deprotection (HCl/Dioxane) Intermediate->Deprotection Crude Crude Product (Contains Phenol & Salts) Deprotection->Crude Purification Recrystallization (iPrOH/Et2O) Crude->Purification Removes Phenol Imp1 Residual 3-Cresol (Competes in Amide Coupling) Crude->Imp1 Imp2 Inorganic Salts (Hygroscopic) Crude->Imp2 Final High Purity 4-(3-Methylphenoxy)piperidine HCl Purification->Final

Caption: Synthesis pathway highlighting the origin of phenolic impurities in technical grade batches.

Diagram 2: Analytical Decision Tree

A self-validating workflow for accepting or rejecting material based on the CoA parameters.

DecisionTree Start Receive Sample Check1 Appearance? (White Powder) Start->Check1 Check2 HPLC Purity > 98.5%? Check1->Check2 Yes ActionReject REJECT (Recrystallize) Check1->ActionReject No (Yellow/Clumpy) Check3 Residual Phenol < 0.1%? Check2->Check3 Yes Check2->ActionReject No (<98.5%) Check3->ActionReject No (Risk of Side Rxn) ActionAccept RELEASE For Screening Check3->ActionAccept Yes

Caption: Quality Control workflow ensuring only non-interfering material enters the screening library.

Experimental Protocols

To ensure reproducibility and trust, the following protocols are provided for validation.

Protocol A: HPLC Purity Analysis

Rationale: Piperidines lack strong chromophores, but the phenoxy ring provides sufficient UV absorption. Acidic mobile phase is required to protonate the piperidine nitrogen, preventing peak tailing caused by interaction with silanol groups on the column.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 272 nm (Characteristic absorption of the methyl-phenoxy moiety).

  • Sample Prep: Dissolve 1 mg/mL in Water:MeOH (50:50).

Protocol B: Argentometric Titration (Chloride Content)

Rationale: Confirms the stoichiometry of the salt (HCl). A result of ~14% confirms the mono-hydrochloride. Values <13% suggest free base contamination; >15% suggest excess inorganic salts.

  • Dissolution: Dissolve 100 mg of sample in 50 mL deionized water.

  • Acidification: Add 1 mL Nitric Acid (HNO3).

  • Titrant: 0.1 N Silver Nitrate (AgNO3).

  • Endpoint: Potentiometric determination using a Silver/Sulfide electrode.

  • Calculation:

    
    
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11663675 (Related Structure: 4-Phenoxypiperidine). Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methylphenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(3-Methylphenoxy)piperidine hydrochloride
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